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  • Product: 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one
  • CAS: 144583-92-6

Core Science & Biosynthesis

Foundational

The Rising Therapeutic Potential of Substituted Dihydroquinolinones: A Technical Guide for Drug Discovery

Foreword: Unveiling the Versatility of a Privileged Scaffold To the dedicated researchers, scientists, and drug development professionals who are at the forefront of therapeutic innovation, this guide offers an in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Versatility of a Privileged Scaffold

To the dedicated researchers, scientists, and drug development professionals who are at the forefront of therapeutic innovation, this guide offers an in-depth exploration of the burgeoning field of substituted dihydroquinolinones. The dihydroquinolinone core, a nitrogen-containing heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry. Its unique three-dimensional architecture and electronic properties allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities. This guide moves beyond a cursory overview to provide a technical and practical resource, synthesizing current research to illuminate the significant potential of these compounds in addressing a range of unmet medical needs. We will delve into the key therapeutic areas where substituted dihydroquinolinones are making a significant impact, supported by quantitative data, mechanistic insights, and detailed experimental protocols.

The Dihydroquinolinone Core: A Foundation for Diverse Pharmacology

The 1,2-dihydroquinolin-2-one and its isomers represent a class of compounds that have garnered significant attention for their broad pharmacological applications. The inherent structural features of the dihydroquinolinone nucleus, including its aromatic ring fused to a partially saturated pyridine or pyranone ring, provide an ideal framework for the design of novel therapeutic agents. The ability to introduce a variety of substituents at different positions on this scaffold allows for the fine-tuning of physicochemical properties and biological targets. This has led to the development of dihydroquinolinone derivatives with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted dihydroquinolinones have demonstrated significant promise as anticancer agents, with several derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[1][2] The anticancer effects of these compounds are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanistic Insights into Anticancer Action

A notable mechanism of action for some dihydroquinolinone derivatives is the inhibition of critical cellular enzymes. For instance, in silico studies have suggested that certain dihydroquinolines can exhibit high binding affinity to human aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer cell stemness and drug resistance.[2][3]

The following diagram illustrates a generalized workflow for evaluating the anticancer potential of novel substituted dihydroquinolinones.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Substituted Dihydroquinolinones characterization Structural Characterization (NMR, MS, X-ray) synthesis->characterization cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, H460, HT-29) characterization->cell_lines mtt_assay Cytotoxicity Screening (MTT/MTS Assay) cell_lines->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle enzyme_inhibition Enzyme Inhibition Assays (e.g., ALDH1A1) apoptosis->enzyme_inhibition cell_cycle->enzyme_inhibition

Caption: Workflow for Anticancer Drug Discovery with Dihydroquinolinones.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative substituted dihydroquinolinone derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
3c 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolineH460 (Lung Carcinoma)4.9 ± 0.7[1]
A-431 (Skin Carcinoma)2.0 ± 0.9[1]
HT-29 (Colon Adenocarcinoma)4.4 ± 1.3[1]
3a 3-(4-ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-oneMCF-7 (Breast Cancer)Not specified, but showed 54.4% apoptosis[4]
36 7-chloro-4-quinolinylhydrazone derivativeSF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[5]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for determining the cytotoxic effects of substituted dihydroquinolinones on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Substituted dihydroquinolinone compounds

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dihydroquinolinone compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Substituted dihydroquinolinones have emerged as a promising class of compounds with significant activity against a range of pathogenic microorganisms.[6][7]

Spectrum of Antimicrobial Action

Dihydroquinolinone derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8] Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the dihydroquinoline ring play a crucial role in determining the antimicrobial potency and spectrum.[6] For example, the presence of a nitro group on the benzylic ring and a methylenedioxy group on the dihydroquinoline ring has been shown to enhance antibacterial activity.[6]

The following diagram depicts a streamlined workflow for the screening and evaluation of the antimicrobial properties of dihydroquinolinone derivatives.

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_quantitative Quantitative Analysis synthesis Synthesis of Dihydroquinolinone Derivatives strains Bacterial & Fungal Strains (Gram+/-, Fungi) synthesis->strains disk_diffusion Disk Diffusion Assay strains->disk_diffusion zone_inhibition Measurement of Inhibition Zones disk_diffusion->zone_inhibition mic Minimum Inhibitory Concentration (MIC) zone_inhibition->mic mbc_mfc Minimum Bactericidal/ Fungicidal Concentration mic->mbc_mfc

Caption: Workflow for Antimicrobial Evaluation of Dihydroquinolinones.

Quantitative Antimicrobial Data

The table below presents the minimum inhibitory concentration (MIC) values for selected dihydroquinazolinone derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (mg/mL)Reference
4d Pseudomonas aeruginosa0.25[7][9]
Bacillus subtilis0.25[7][9]
Lactobacillus rhamnosus0.25[7][9]
4e Pseudomonas aeruginosa0.25[7][9]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Substituted dihydroquinolinones and their analogs have been investigated for their anti-inflammatory properties, with some derivatives showing potent in vivo activity.[10][11][12]

Targeting Cyclooxygenase (COX) Enzymes

A primary mechanism underlying the anti-inflammatory effects of some of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[10] COX-2 is an inducible enzyme that plays a central role in the synthesis of pro-inflammatory prostaglandins. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the inhibitory action of certain dihydroisoquinoline derivatives, which are structurally related to dihydroquinolinones.

antiinflammatory_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h Prostaglandins H2 cox1->prostaglandins_h cox2->prostaglandins_h prostaglandins_i Prostaglandins (Inflammation, Pain, Fever) prostaglandins_h->prostaglandins_i dihydroisoquinoline Dihydroisoquinoline Derivatives (e.g., 2a, 2n) dihydroisoquinoline->cox2 Inhibition

Caption: COX-2 Inhibition by Dihydroisoquinoline Derivatives.

In Vivo Anti-inflammatory and Analgesic Effects

Several (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which share a similar structural core with dihydroquinolinones, have demonstrated significant anti-inflammatory and analgesic effects in animal models.[10]

Compound IDAnti-inflammatory Activity (Inhibition Rate %)Analgesic Effect (Inhibition Rate %)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)Reference
2a 951000.4711.5[10]
2n 92.71001.634.8[10]
Indomethacin ----[10]
Celecoxib -->5.4-[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of test compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Substituted dihydroquinolinone compounds

  • Carrageenan solution (1% w/v in saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds or vehicle orally to different groups of rats. A standard drug like indomethacin is used as a positive control.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

The quinoline scaffold is a key component in a number of compounds with neuroprotective properties.[13] Dihydroquinolinone derivatives are being explored for their potential to mitigate neuronal damage in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in acute conditions such as cerebral ischemia.[13]

Multifunctional Mechanisms of Neuroprotection

The neuroprotective effects of quinoline derivatives are often attributed to their ability to act on multiple pathological pathways.[13] These include:

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and modulation of cellular antioxidant defense systems.[13]

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production in the central nervous system.

  • Inhibition of Neuronal Nitric Oxide Synthase (nNOS): nNOS inhibitors have shown efficacy in preclinical models of neuropathic pain and migraine.[14]

  • Modulation of N-methyl-D-aspartate (NMDA) Receptors: Some tetrahydroquinolines are ligands for NMDA receptors, which are involved in excitotoxicity.[1]

The following diagram illustrates the multifaceted neuroprotective mechanisms of quinoline derivatives.

neuroprotection_pathway insult Neuronal Insult (e.g., Oxidative Stress, Ischemia) ros Increased ROS insult->ros inflammation Neuroinflammation insult->inflammation excitotoxicity Excitotoxicity (NMDA Receptor Overactivation) insult->excitotoxicity neuronal_survival Neuronal Survival & Protection ros->neuronal_survival inflammation->neuronal_survival excitotoxicity->neuronal_survival dihydroquinolinone Substituted Dihydroquinolinones antioxidant Antioxidant Effects (ROS Scavenging) dihydroquinolinone->antioxidant anti_inflammatory Anti-inflammatory Effects dihydroquinolinone->anti_inflammatory nmdar_modulation NMDA Receptor Modulation dihydroquinolinone->nmdar_modulation antioxidant->ros anti_inflammatory->inflammation nmdar_modulation->excitotoxicity

Caption: Multifunctional Neuroprotective Mechanisms of Dihydroquinolinones.

Therapeutic Potential in Neuropathic Pain and Migraine

A structure-activity relationship study of 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline derivatives led to the identification of potent and selective nNOS inhibitors.[14] One such compound, (S)-35, demonstrated significant efficacy in preclinical models of neuropathic pain and migraine, highlighting the therapeutic potential of this class of compounds for neurological disorders.[14]

Synthetic Strategies: Accessing Chemical Diversity

The exploration of the biological activities of substituted dihydroquinolinones is critically dependent on the development of efficient and versatile synthetic methodologies. A variety of synthetic routes have been established to access this privileged scaffold, allowing for the introduction of diverse substituents.

Common synthetic approaches include:

  • Domino Reactions: Multi-step sequences that occur in a single pot, offering high efficiency and atom economy.[15]

  • Catalytic Annulation of α,β-Unsaturated N-Arylamides: A modern approach for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones.[16][17]

  • Gold-Catalyzed Intramolecular Hydroarylation: A method for the synthesis of 4-substituted-1,2-dihydroquinolines.[18]

  • Grignard Reactions: Utilized for the synthesis of 3,4-diaryl-1,2,3,4-tetrahydroquinolines from 2,3-dihydroquinolin-4-ones.[1]

The choice of synthetic strategy is often dictated by the desired substitution pattern and the need for stereochemical control.

Future Directions and Concluding Remarks

The field of substituted dihydroquinolinones is ripe with opportunities for further research and development. Future efforts should focus on:

  • Expansion of Chemical Space: The synthesis and biological evaluation of novel derivatives to broaden the understanding of structure-activity relationships.

  • Target Identification and Validation: Elucidation of the specific molecular targets and signaling pathways for active compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: Advancing promising lead compounds into more complex animal models to assess their therapeutic potential and drug-like properties.

  • Development of Drug Delivery Systems: Optimizing the delivery of these compounds to their target tissues to enhance efficacy and minimize off-target effects.

References

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). MDPI. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PMC. Available at: [Link]

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (2023). MDPI. Available at: [Link]

  • Synthesis and antibacterial activity of new lactone 1,4-dihydroquinoline derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. (2021). MDPI. Available at: [Link]

  • Synthesis of 3,4-substituted dihydroquinolin-2(1H)-ones by decarboxylation of Narycinamamides with aliphatic carboxylic acids. (n.d.). ResearchGate. Available at: [Link]

  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. (2020). ResearchGate. Available at: [Link]

  • Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides. (2017). PubMed. Available at: [Link]

  • Polyhydroquinoline : Different Methods of Synthesis and its Various Biological Activities. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis pathways of the new dihydroquinolinone–peptide conjugates. (n.d.). ResearchGate. Available at: [Link]

  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. (2020). PubMed. Available at: [Link]

  • Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. (n.d.). PubMed. Available at: [Link]

  • Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted -1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides. (n.d.). ResearchGate. Available at: [Link]

  • Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. (2022). ResearchGate. Available at: [Link]

  • Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. (n.d.). scielo.br. Available at: [Link]

  • Design, synthesis, and biological evaluation of 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline-based selective human neuronal nitric oxide synthase (nNOS) inhibitors. (2011). PubMed. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ResearchGate. Available at: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PMC. Available at: [Link]

  • Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. (2009). PubMed. Available at: [Link]

  • Quinones as Neuroprotective Agents. (2023). MDPI. Available at: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023). orgpharmchem.com. Available at: [Link]

  • Investigation of the multifunctional profile of dihydroquinazoline derivatives as potential therapeutics for Alzheimer's disease. (n.d.). PMC. Available at: [Link]

  • Anti-inflammatory action of new hybrid N-acyl-[1][15]dithiolo-[3,4- c]quinoline-1-thione. (2024). PubMed. Available at: [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres †. (n.d.). PMC. Available at: [Link]

  • Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. (n.d.). PubMed. Available at: [Link]

  • Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. (2025). MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Substituted Fused Dipyranoquinolinones. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). apjhs.com. Available at: [Link]

  • Neuroprotective Effects of Naturally Occurring Polyphenols on Quinolinic Acid-induced Excitotoxicity in Human Neurons. (n.d.). core.ac.uk. Available at: [Link]

Sources

Exploratory

The Quinolinone Scaffold in Medicinal Chemistry: Structural Dynamics, Synthetic Workflows, and Pharmacological Mechanisms

Introduction The quinolinone scaffold—comprising a bicyclic benzene ring fused to a pyridinone moiety (existing primarily as 2-quinolinone or 4-quinolinone)—is a universally recognized "privileged structure" in the realm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinolinone scaffold—comprising a bicyclic benzene ring fused to a pyridinone moiety (existing primarily as 2-quinolinone or 4-quinolinone)—is a universally recognized "privileged structure" in the realm of medicinal chemistry[1]. Its rigid, planar geometry combined with highly tunable substitution sites allows for the precise spatial orientation of pharmacophores. This structural versatility has made it a foundational architecture for developing a wide array of therapeutics, including potent antibacterial, antimalarial, anticancer, and neuroprotective agents[2].

Structural Biology & Mechanism of Action: The Fluoroquinolone Paradigm

The most clinically successful application of the 4-quinolinone scaffold is the fluoroquinolone class of broad-spectrum antibiotics (e.g., ciprofloxacin, levofloxacin). These molecules exert their bactericidal activity by targeting two essential bacterial type II topoisomerases: DNA gyrase (GyrA2GyrB2) in Gram-negative bacteria and Topoisomerase IV (ParC2ParE2) in Gram-positive bacteria[3].

Causality of Target Binding: Quinolones do not simply act as competitive inhibitors; they function as topoisomerase poisons. They bind reversibly to the enzyme-DNA cleavage complex, intercalating directly into the cleaved DNA at the active site[3]. By stabilizing this double-strand break, they prevent the ligase activity of the topoisomerase. This ternary complex (Drug-Enzyme-DNA) creates an insurmountable physical roadblock for the DNA replication fork. The resulting replication arrest triggers the bacterial SOS DNA repair response, ultimately leading to lethal double-strand breaks and cell death[4].

MoA FQ Fluoroquinolone (4-Quinolone Scaffold) Gyrase DNA Gyrase (Gram -) GyrA / GyrB FQ->Gyrase Intercalates TopoIV Topoisomerase IV (Gram +) ParC / ParE FQ->TopoIV Intercalates Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Gyrase->Complex TopoIV->Complex Block Replication Fork Arrest & Double-Strand Breaks Complex->Block Stabilizes Breaks Death Bacterial Cell Death Block->Death

Mechanism of action of fluoroquinolones targeting bacterial topoisomerases.

Structure-Activity Relationship (SAR) Landscape

The 4-quinolinone core offers multiple vectors for optimization. Decades of SAR studies have established specific rules for maximizing potency while minimizing mammalian toxicity, creating a highly predictable framework for drug design[5].

Table 1: SAR Summary of the Fluoroquinolone Scaffold

PositionPreferred SubstitutionPharmacological Effect & Causality
N-1 Cyclopropyl, Ethyl, 2,4-difluorophenylControls overall potency. A cyclopropyl group provides optimal steric bulk to anchor the molecule within the enzyme pocket.
C-2 Hydrogen (Unsubstituted)Substitutions here generally cause severe steric hindrance with the enzyme-DNA complex, drastically reducing activity.
C-3 Carboxylic Acid (-COOH)Critical for binding. Coordinates with a bridging water molecule and a Mg2+ ion in the topoisomerase enzyme pocket.
C-4 Ketone (=O)Critical for binding. Works in tandem with the C-3 carboxylate to chelate the essential Mg2+ ion.
C-6 Fluorine (-F)Greatly enhances cell wall penetration and increases DNA gyrase affinity. Defines the modern "fluoroquinolone" class.
C-7 Piperazine, PyrrolidineDictates the antimicrobial spectrum. Bulky basic rings enhance Gram-negative and anti-pseudomonal activity.
C-8 Methoxy (-OCH3), Halogen, or HMethoxy groups reduce the selection of resistant mutants and decrease phototoxicity compared to halogen substitutions.

Synthetic Methodologies: The Conrad-Limpach Reaction

While modern cross-coupling (e.g., Suzuki-Miyaura) and palladium-catalyzed carbonylative heterocyclizations are frequently used for highly complex derivatives[6], the foundational and most scalable method for constructing the 4-quinolinone core remains the Conrad-Limpach synthesis[7]. Discovered in 1887, this two-step process involves the condensation of an aniline with a β-ketoester to form a Schiff base (enamine), followed by high-temperature thermal cyclization to yield a 4-hydroxyquinoline, which predominantly tautomerizes to the 4-quinolinone[8].

Causality in Experimental Design: The critical challenge in the Conrad-Limpach synthesis is the electrocyclic ring closure. This step requires overcoming a massive activation energy barrier. Early attempts without solvent resulted in poor yields (<30%) due to thermal degradation of the intermediate[8]. The modern protocol utilizes high-boiling inert solvents like Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) at 250 °C. This specific thermal shock ensures instantaneous cyclization before the Schiff base can decompose, pushing yields above 90%[9].

ConradLimpach Start Aniline + β-Ketoester Step1 Acid-Catalyzed Condensation (Dean-Stark, -H2O) Start->Step1 Intermediate Schiff Base / Enamine Intermediate Step1->Intermediate T < 100°C Step2 Thermal Cyclization (Dowtherm A, 250 °C) Intermediate->Step2 Product 4-Hydroxyquinoline (Tautomerizes to 4-Quinolone) Step2->Product Electrocyclic Ring Closure Validation LC-MS & NMR Validation (Self-Validating Step) Product->Validation

Workflow and logic of the Conrad-Limpach synthesis for 4-quinolinones.

Standardized Protocol: Scalable Synthesis of a 4-Quinolone Core

To ensure reproducibility, the following self-validating protocol is recommended for the scalable synthesis of 3-substituted 4(1H)-quinolones (such as the antimalarial Endochin-Like Quinolone series)[10].

Step 1: Enamine Formation (Condensation)

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: Combine the substituted aniline (1.0 eq) and the β-ketoester (1.1 eq) in cyclohexane (0.5 M). Add a catalytic amount of p-toluenesulfonic acid (10 mol%).

  • Execution: Reflux the mixture (approx. 80 °C) for 24-72 hours. Causality: The Dean-Stark trap will continuously remove the water byproduct, driving the thermodynamic equilibrium toward the enamine.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The visual disappearance of the aniline starting material spot confirms completion. Concentrate under reduced pressure to isolate the crude enamine.

Step 2: Thermal Cyclization

  • Preparation: In a separate 3-neck flask equipped with an internal thermometer and a reflux condenser, heat 5-10 volumes of Dowtherm A to exactly 250 °C using a heating mantle. Causality: Strict temperature control is vital; temperatures below 230 °C lead to incomplete cyclization, while prolonged exposure above 260 °C causes product charring.

  • Execution: Dissolve the crude enamine in a minimal amount of warm Dowtherm A. Add this solution dropwise to the pre-heated 250 °C Dowtherm A over 10 minutes.

  • Reaction: Maintain the temperature at 250 °C for 30-45 minutes. The rapid addition into a massive thermal sink ensures instantaneous cyclization, preventing the degradation of the enamine[10].

  • Isolation: Remove the heat source and allow the mixture to cool to room temperature. Dilute the mixture with hexanes (3 volumes). The polar 4-quinolinone product will precipitate out of the non-polar solvent mixture.

  • Filtration & Validation: Filter the precipitate and wash extensively with hexanes to remove residual Dowtherm A. Confirm the structure via 1H-NMR (identifying the characteristic downfield shift of the N-H proton at ~11-12 ppm and the C-5 aromatic proton) and LC-MS to validate the target mass.

Conclusion

The quinolinone scaffold remains a cornerstone of rational drug design. By understanding the intricate causality between its structural features and biological targets—such as the precise Mg2+ chelation required for topoisomerase inhibition—medicinal chemists can continue to leverage this privileged structure. Mastering robust, self-validating synthetic workflows like the Conrad-Limpach reaction ensures that these theoretical designs can be reliably translated into tangible, scalable therapeutic candidates.

References

  • Tomoya Shiro, Takayuki Fukaya, Masanori Tobe. "The Chemistry and Biological Activity of Heterocycle‐Fused Quinolinone Derivatives: A Review." SciSpace.
  • David C Hooper, George A Jacoby. "Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance." PMC (PubMed Central).
  • "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." MDPI.
  • "Conrad–Limpach synthesis." Wikipedia.
  • "A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones." PMC (PubMed Central).

Sources

Foundational

Technical Whitepaper: Structural Characterization, Synthesis, and Applications of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

Executive Summary 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (CAS: 144583-92-6) is a highly specialized, conformationally restricted bicyclic scaffold utilized extensively in medicinal chemistry and drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (CAS: 144583-92-6) is a highly specialized, conformationally restricted bicyclic scaffold utilized extensively in medicinal chemistry and drug discovery. By incorporating a gem-dimethyl group at the C4 position, the scaffold resists aromatization, maintaining a distinct 3D vector for substituents and increasing the fraction of sp³ carbons ( Fsp3​ ) [1]. The N-methyl group enhances lipophilicity by removing hydrogen bond donor capability, while the C6-bromine serves as an orthogonal, late-stage synthetic handle for palladium-catalyzed cross-coupling.

This whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and its downstream applications in pharmaceutical development.

Chemical Identity & Structural Properties

Understanding the foundational properties of this compound is critical for predicting its behavior in both synthetic workflows and biological systems. The data below synthesizes its core physicochemical metrics [1][2][3].

PropertyValue
Chemical Name 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one
CAS Registry Number 144583-92-6
Molecular Formula C₁₂H₁₄BrNO
Molecular Weight 268.15 g/mol
SMILES String CN1C(=O)CC(C)(C)c2cc(Br)ccc12
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1 (Carbonyl oxygen)
Rotatable Bonds 0
Topological Polar Surface Area 20.31 Ų
Core Scaffold 3,4-Dihydroquinolin-2(1H)-one
Structural Causality in Drug Design
  • C4 gem-Dimethyl Effect: The steric bulk at C4 locks the dihydroquinolinone ring in a specific puckered conformation. This prevents oxidative degradation into a fully flat, aromatic quinoline, ensuring the molecule occupies a specific 3D spatial pocket (often critical for nuclear receptor modulators like SARMs).

  • N1-Methylation: Alkylation of the amide nitrogen eliminates a hydrogen bond donor, significantly lowering the Topological Polar Surface Area (TPSA to 20.31 Ų). This modification drastically improves passive membrane permeability and blood-brain barrier (BBB) penetration.

Mechanistic Synthesis Workflow

The synthesis of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is achieved via a robust, three-step linear sequence starting from commercially available 4-bromoaniline.

G A 4-Bromoaniline C N-(4-Bromophenyl)-3,3- dimethylacrylamide A->C Amidation (Et3N, DCM) B 3,3-Dimethylacryloyl chloride B->C D 6-Bromo-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one C->D Friedel-Crafts Cyclization (AlCl3) E 6-Bromo-1,4,4-trimethyl-3,4- dihydroquinolin-2(1H)-one D->E N-Methylation (NaH, MeI)

Figure 1: Three-step synthetic workflow for 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one.
Self-Validating Experimental Protocols
Step 1: Amidation (Acyl Transfer)
  • Causality: Triethylamine (Et₃N) is utilized as an acid scavenger to neutralize the HCl byproduct. Without it, the unreacted 4-bromoaniline would protonate into an unreactive anilinium salt, stalling the reaction at 50% conversion. Dichloromethane (DCM) is chosen as a non-polar, aprotic solvent that maintains reagent solubility without reacting with the highly electrophilic acyl chloride.

  • Protocol: Dissolve 4-bromoaniline (1.0 eq) and Et₃N (1.5 eq) in anhydrous DCM at 0 °C. Add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise. Stir at room temperature for 2 hours.

  • Self-Validation: The reaction progress is visually validated by the precipitation of triethylamine hydrochloride (Et₃N·HCl) as a dense white solid, confirming successful acyl transfer.

Step 2: Intramolecular Friedel-Crafts Cyclization
  • Causality: Aluminum chloride (AlCl₃) acts as a strong Lewis acid, coordinating to the carbonyl oxygen or the olefin to generate a highly electrophilic tertiary carbocation at the β -carbon. The electron-rich ortho-position of the aniline ring then attacks this carbocation. 1,2-Dichloroethane (DCE) is used because its boiling point (83 °C) provides the exact thermal energy required to overcome the activation barrier of the cyclization.

  • Protocol: Suspend the intermediate acrylamide (1.0 eq) in DCE. Add AlCl₃ (2.5 eq) portion-wise. Heat the mixture to 80 °C for 4 hours. Quench carefully with ice-cold 1N HCl and extract with ethyl acetate.

  • Self-Validation: Upon addition of AlCl₃, the mixture immediately transitions to a deep red/brown homogeneous complex, indicating the formation of the active electrophilic species.

Step 3: N-Methylation
  • Causality: The amide N-H is weakly acidic (pKa ~ 16). Sodium hydride (NaH) is a strong, non-nucleophilic base that quantitatively deprotonates the amide. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent; it strongly solvates the sodium cation, leaving the amidate anion "naked" and highly nucleophilic for the subsequent Sₙ2 attack on methyl iodide (MeI).

  • Protocol: Dissolve the cyclized product in anhydrous DMF at 0 °C. Add NaH (60% dispersion, 1.2 eq) and stir for 30 minutes. Add MeI (1.5 eq) dropwise and stir at room temperature for 2 hours.

  • Self-Validation: The addition of NaH results in immediate, vigorous hydrogen gas evolution (effervescence). The cessation of bubbling serves as an in-process indicator that quantitative deprotonation has been achieved.

Applications in Drug Development: The C6-Bromine Handle

In medicinal chemistry, the true value of CAS 144583-92-6 lies in the C6-bromine atom. Positioned para to the nitrogen atom, this halogen is electronically activated for [4]. It allows researchers to rapidly generate libraries of structurally diverse analogs for Structure-Activity Relationship (SAR) profiling.

G Core 6-Bromo-1,4,4-trimethyl- 3,4-dihydroquinolin-2(1H)-one Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig Amination (Pd2(dba)3, Amines) Core->Buchwald Sonogashira Sonogashira Coupling (PdCl2(PPh3)2, CuI, Alkynes) Core->Sonogashira Heck Heck Reaction (Pd(OAc)2, Alkenes) Core->Heck

Figure 2: Palladium-catalyzed cross-coupling pathways utilizing the C6-bromine synthetic handle.
Mechanistic Utility in SAR
  • Suzuki-Miyaura Couplings: The oxidative addition of Pd(0) into the C6-Br bond is highly facile due to the electron-donating nature of the N-alkyl group, which stabilizes the resulting Pd(II) intermediate. This allows for the introduction of complex aryl or heteroaryl groups to probe hydrophobic sub-pockets in target receptors.

  • Buchwald-Hartwig Aminations: Allows for the introduction of basic amine side-chains, which can be utilized to tune the overall pKa of the drug candidate, thereby modulating its solubility and oral bioavailability.

References

  • Title: Source: BLD Pharm (Verified Supplier Database)

  • Title: Source: NextSDS Safety & Compliance

  • Title: Source: GuideChem

  • Title: Source: Chemical Reviews (Miyaura, N., & Suzuki, A.)

Exploratory

Computational Elucidation and Rational Design of Dihydroquinolinone Derivatives: A Technical Guide

Executive Summary The 2,3-dihydroquinolin-4(1H)-one scaffold is a highly privileged bicyclic heterocycle, serving as the structural backbone for a diverse array of bioactive molecules and advanced materials. From acting...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydroquinolin-4(1H)-one scaffold is a highly privileged bicyclic heterocycle, serving as the structural backbone for a diverse array of bioactive molecules and advanced materials. From acting as potent 5-HT1A receptor antagonists in antidepressant therapies[1] to functioning as high-efficiency antioxidant additives for biodiesel stabilization[2], the derivatization of this core dictates its functional efficacy.

This whitepaper provides an authoritative, in-depth framework for the theoretical and computational study of dihydroquinolinone derivatives. By integrating Quantum Mechanics (DFT), 3D-Quantitative Structure-Activity Relationships (3D-QSAR), and Molecular Dynamics (MD) simulations, we establish a robust, self-validating pipeline for rational molecular design.

Quantum Mechanical Profiling: Electronic Properties and Reactivity

Understanding the intrinsic electronic properties of dihydroquinolinones is the first step in predicting their behavior, whether as a pharmacophore interacting with a biological target or as an antioxidant scavenging free radicals.

The Causality of Functional Selection in DFT

Density Functional Theory (DFT) is the gold standard for evaluating frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potentials (MEP). However, the choice of functional is critical. While B3LYP is ubiquitous, it systematically underestimates long-range charge transfer. For highly conjugated systems—such as quinolinone-chalcone hybrid crystals—employing a range-separated hybrid functional like CAM-B3LYP with a 6-311++G(d,p) basis set is mandatory. This choice accurately captures the redistribution of electronic density arising from polarization effects and accurately predicts nonlinear optical properties[3].

Furthermore, calculating Fukui indices via DFT allows researchers to map specific sites of nucleophilic, electrophilic, and radical attacks, which is essential for predicting the oxidative stability of dihydroquinolinone-based fuel additives[2].

Protocol 1: DFT-Based Reactivity Mapping

Self-Validation Checkpoint: A valid optimized geometry must yield zero imaginary frequencies during vibrational analysis.

  • Conformational Search: Generate initial 3D conformers using a Molecular Mechanics force field (e.g., MMFF94) to identify the global minimum candidate.

  • Geometry Optimization: Submit the lowest-energy conformer to DFT optimization using CAM-B3LYP/6-311++G(d,p) in an implicit solvent model (e.g., SMD) relevant to the target environment (water for biological assays, non-polar solvents for biodiesel).

  • Frequency Calculation: Run a vibrational frequency calculation at the same level of theory. Validation: Confirm the absence of imaginary frequencies to ensure the structure is a true local minimum.

  • Wavefunction Analysis: Export the .wfn or .fchk file to a wavefunction analyzer (e.g., Multiwfn) to calculate Fukui functions ( f+ , f− , f0 ) and map the electrostatic potential onto the Hirshfeld surface.

Ligand-Based Design: 3D-QSAR and Pharmacophore Modeling

When optimizing a known series of dihydroquinolinone derivatives, 3D-QSAR models—specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)—correlate 3D structural fields with biological activity (pIC50).

The Causality of Field Selection

CoMFA evaluates steric and electrostatic fields. However, dihydroquinolinones often bind in deep, hydrophobic pockets (such as the allosteric sites of mIDH1 or viral proteases). Therefore, CoMSIA is preferred as it incorporates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. In many dihydroquinolinone studies, the electrostatic and hydrophobic fields contribute to over 75% of the bioactivity variance, dictating the need for highly specific substituent placement (e.g., halogens or methoxy groups) on the phenyl rings[4].

QSAR_Logic Dataset Dihydroquinolinone Dataset (pIC50) Align Molecular Alignment (Core) Dataset->Align Fields Field Calculation (Steric, Electrostatic, Hydrophobic) Align->Fields PLS Partial Least Squares (PLS) Regression Fields->PLS Val Validation (Q² > 0.5, R² > 0.9) PLS->Val Predict Activity Prediction of Novel Derivatives Val->Predict

Caption: Logical workflow for 3D-QSAR model generation and validation for dihydroquinolinone derivatives.

Protocol 2: 3D-QSAR Model Generation

Self-Validation Checkpoint: A predictive model must achieve a Cross-Validated Q2>0.5 and a Non-Cross-Validated R2>0.9 .

  • Dataset Preparation: Compile a dataset of synthesized dihydroquinolinones with known IC50 values. Convert IC50 to pIC50 (-log IC50). Split into a training set (80%) and a test set (20%).

  • Molecular Alignment: Define the 2,3-dihydroquinolin-4(1H)-one bicyclic core as the rigid alignment template. Superimpose all molecules onto this core to minimize conformational noise.

  • Field Calculation: Generate CoMSIA fields using a generic sp3 carbon probe atom with a +1.0 charge, utilizing a grid spacing of 2.0 Å.

  • PLS Regression: Perform Partial Least Squares (PLS) regression.

  • Validation: Execute Leave-One-Out (LOO) cross-validation to obtain the Q2 value. If Q2<0.5 , the model is overfitted and the alignment or field parameters must be re-evaluated[4].

Structure-Based Evaluation: Molecular Docking and Dynamics

To elucidate the exact binding mechanism of dihydroquinolinones against therapeutic targets—such as the 5-HT1A receptor for antidepressants[1] or the SARS-CoV-2 Main Protease (Mpro)[5]—molecular docking must be coupled with Molecular Dynamics (MD) simulations.

Overcoming Docking Limitations via MD

Molecular docking utilizes empirical scoring functions that treat the receptor as rigid and ignore solvent entropy. While docking can identify that a dihydroquinolinone derivative forms a crucial hydrogen bond with specific catalytic residues, it cannot guarantee the stability of this bond over time. MD simulations resolve this by simulating the complex in a solvated environment over 100+ nanoseconds, allowing for induced-fit conformational changes and calculating highly accurate binding free energies via the MM-PBSA method[4].

MD_Workflow A Complex Preparation B Solvation & Ionization A->B C Energy Minimization B->C D NVT / NPT Equilibration C->D E Production MD (100+ ns) D->E F Trajectory Analysis E->F

Caption: Step-by-step Molecular Dynamics (MD) simulation pipeline for validating ligand-receptor stability.

Protocol 3: MD Simulation Pipeline

Self-Validation Checkpoint: The Root Mean Square Deviation (RMSD) of the protein backbone must reach a stable plateau with fluctuations <2.0 Å.

  • Topology Generation: Parameterize the dihydroquinolinone ligand using the General AMBER Force Field (GAFF) and assign AM1-BCC partial charges. Use the ff14SB force field for the target protein.

  • Solvation: Immerse the complex in a TIP3P cubic water box with a minimum buffer distance of 10 Å from the complex to the box edge. Neutralize the system by adding Na+ or Cl− ions.

  • Minimization: Perform 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient minimization to remove steric clashes.

  • Equilibration:

    • Run NVT equilibration (constant volume and temperature) for 1 ns, gradually heating the system to 300 K using a Langevin thermostat.

    • Run NPT equilibration (constant pressure and temperature) for 1 ns at 1 atm using a Berendsen barostat to stabilize system density.

  • Production & Analysis: Execute a 100 ns production run. Extract the trajectory to calculate RMSD, Root Mean Square Fluctuation (RMSF), and MM-PBSA binding free energy. Validation: If the ligand RMSD continuously drifts without plateauing, the docking pose is considered unstable and invalid[4].

Quantitative Benchmarks for Dihydroquinolinone Optimization

To streamline the design of novel derivatives, all computational data should be benchmarked against established acceptance criteria. Table 1 summarizes the target thresholds for a successful dihydroquinolinone lead candidate.

Table 1: Computational Acceptance Criteria for Dihydroquinolinone Derivatives

Computational MetricMethodology / ToolTarget Threshold / Acceptance CriteriaSignificance
HOMO-LUMO Gap DFT (CAM-B3LYP) 2.5 eV−4.5 eV Indicates optimal chemical reactivity and kinetic stability[2].
Cross-Validated Q2 3D-QSAR (CoMSIA) >0.50 Confirms the predictive power of the structure-activity model[4].
Non-Cross-Validated R2 3D-QSAR (CoMSIA) >0.90 Ensures high statistical correlation between fields and bioactivity[4].
Binding Affinity AutoDock Vina / PyRx <−8.0 kcal/mol Suggests strong initial binding to therapeutic targets (e.g., Mpro)[5].
Backbone RMSD MD SimulationPlateau with <2.0 Å fluctuationValidates the dynamic stability of the ligand-receptor complex[4].

Conclusion

The rational design of dihydroquinolinone derivatives relies heavily on a triad of computational methodologies. By utilizing DFT to map intrinsic reactivity, 3D-QSAR to define pharmacophoric fields, and MD simulations to validate dynamic binding stability, researchers can drastically reduce attrition rates in both drug discovery and materials science. Adhering to the self-validating protocols outlined in this guide ensures high scientific integrity and reproducible downstream synthesis.

References

  • Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach Source: ACS Omega (2024) URL:[Link]

  • 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors Source: MDPI (2024) URL:[Link]

  • Theoretical Study of Electrostatic Embedding and Properties of a Novel Quinolinone‐Chalcone Crystal and a Comparative Analysis with Dihydroquinolinone Analogs Source: PMC (2026) URL:[Link]

  • Synthesis of new 3‐(hydroxymethyl)‐2‐phenyl‐2,3 dihydroquinolinone and in‐silico evaluation of COVID‐19 main protease inhibitor Source: PMC (2021) URL:[Link]

  • Coumarin and 3,4-dihydroquinolinone derivatives: Synthesis, antidepressant activity, and molecular docking studies Source: PubMed / Pharmacol Rep (2019) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one: A Detailed Protocol and Application Note

Abstract This comprehensive guide details a robust and reproducible protocol for the synthesis of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound with potential applications in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is designed for accessibility in a standard organic chemistry laboratory, commencing with commercially available 4-bromoaniline. The multi-step synthesis involves an initial N-methylation, followed by a Friedel-Crafts acylation, and concludes with an acid-catalyzed intramolecular cyclization. This document provides an in-depth, step-by-step methodology, explains the chemical principles underpinning the experimental design, and includes detailed characterization data and visualizations to aid researchers in the successful synthesis of this target molecule.

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of specific substituents onto the quinolinone ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The target molecule, 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, incorporates several key features: a bromine atom at the 6-position, which can serve as a handle for further functionalization via cross-coupling reactions; gem-dimethyl groups at the 4-position, which can enhance metabolic stability; and a methyl group at the 1-position (N-methylation), which can influence solubility and receptor binding. This application note provides a detailed and logical pathway to access this valuable research compound.

Overall Synthetic Scheme

The synthesis of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is achieved through a three-step process starting from 4-bromoaniline. The overall synthetic route is depicted below:

Synthetic_Scheme A 4-Bromoaniline B N-Methyl-4-bromoaniline A->B Step 1: N-Methylation C N-(4-Bromophenyl)-N-methyl- 3,3-dimethylacrylamide B->C Step 2: Acylation D 6-Bromo-1,4,4-trimethyl-3,4- dihydroquinolin-2(1H)-one C->D Step 3: Intramolecular Cyclization

Caption: Overall synthetic scheme for the preparation of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one.

Experimental Protocols

PART 1: Synthesis of N-Methyl-4-bromoaniline

This initial step involves the selective methylation of the nitrogen atom of 4-bromoaniline. A variety of methods can be employed for this transformation; here, we present a common approach using methyl iodide with a suitable base.

Materials & Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-BromoanilineC₆H₆BrN172.02508.60 g
Potassium Carbonate (K₂CO₃)K₂CO₃138.217510.37 g
Methyl Iodide (CH₃I)CH₃I141.94553.43 mL
AcetoneC₃H₆O58.08-200 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (8.60 g, 50 mmol) and anhydrous potassium carbonate (10.37 g, 75 mmol).

  • Add 200 mL of acetone to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add methyl iodide (3.43 mL, 55 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure N-methyl-4-bromoaniline.

PART 2: Synthesis of N-(4-Bromophenyl)-N-methyl-3,3-dimethylacrylamide

This step involves the acylation of N-methyl-4-bromoaniline with 3,3-dimethylacryloyl chloride. This reaction is a form of Friedel-Crafts acylation.[1]

Materials & Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
N-Methyl-4-bromoanilineC₇H₈BrN186.05407.44 g
3,3-Dimethylacryloyl chlorideC₅H₇ClO118.56444.9 mL
Triethylamine (Et₃N)C₆H₁₅N101.19486.68 mL
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-150 mL

Procedure:

  • In a dry 250 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-4-bromoaniline (7.44 g, 40 mmol) and triethylamine (6.68 mL, 48 mmol) in 150 mL of anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 3,3-dimethylacryloyl chloride (4.9 mL, 44 mmol) in 20 mL of anhydrous THF to the reaction mixture dropwise over 30 minutes. 3,3-Dimethylacryloyl chloride is a key reactant in the synthesis of substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-ones.[2]

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-bromophenyl)-N-methyl-3,3-dimethylacrylamide. This crude product is often of sufficient purity for the next step.

PART 3: Intramolecular Cyclization to 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

The final step is an intramolecular cyclization of the acylated aniline derivative. This acid-catalyzed reaction forms the desired quinolinone ring system.

Materials & Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
N-(4-Bromophenyl)-N-methyl-3,3-dimethylacrylamideC₁₂H₁₄BrNO284.15308.52 g
Polyphosphoric Acid (PPA)(HPO₃)n--~50 g
Dichloromethane (DCM)CH₂Cl₂84.93--
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)---

Procedure:

  • In a 100 mL round-bottom flask, place the crude N-(4-bromophenyl)-N-methyl-3,3-dimethylacrylamide (8.52 g, 30 mmol).

  • Add approximately 50 g of polyphosphoric acid to the flask.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring for 2-4 hours. The progress of the cyclization should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the viscous reaction mixture onto crushed ice (~200 g) with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with water (1 x 50 mL), and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one.

Mechanism and Rationale

The synthetic route relies on a series of well-established organic transformations.

Reaction_Mechanism cluster_0 Step 1: N-Methylation cluster_1 Step 2: Acylation cluster_2 Step 3: Intramolecular Cyclization A 4-Bromoaniline B Deprotonation by K₂CO₃ A->B C Nucleophilic attack on CH₃I B->C D N-Methyl-4-bromoaniline C->D E N-Methyl-4-bromoaniline G Nucleophilic Acyl Substitution E->G F 3,3-Dimethylacryloyl chloride F->G H N-(4-Bromophenyl)-N-methyl- 3,3-dimethylacrylamide G->H I N-(4-Bromophenyl)-N-methyl- 3,3-dimethylacrylamide J Protonation of Amide Carbonyl I->J K Electrophilic Aromatic Substitution J->K L Deprotonation K->L M Final Product L->M

Caption: Mechanistic overview of the synthesis.

  • N-Methylation: The use of a moderate base like potassium carbonate is sufficient to deprotonate the aniline, making it nucleophilic enough to react with methyl iodide in an Sₙ2 reaction. Acetone is a suitable polar aprotic solvent for this transformation.

  • Acylation: The acylation of the N-methylated aniline with 3,3-dimethylacryloyl chloride proceeds via a nucleophilic acyl substitution mechanism. Triethylamine is used as a base to neutralize the HCl byproduct. The use of an acid chloride is a common and effective method for forming amide bonds.

  • Intramolecular Cyclization: Polyphosphoric acid serves as both a strong acid catalyst and a dehydrating agent. The reaction proceeds through an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) mechanism. The protonated amide acts as the electrophile, which attacks the electron-rich aromatic ring at the ortho position to the activating amino group, leading to the formation of the six-membered heterocyclic ring.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons, the N-methyl group, the gem-dimethyl groups, and the methylene protons of the quinolinone ring.
¹³C NMR Signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the methyl and methylene groups.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product (284.15 for C₁₂H₁₄BrNO). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed.
Melting Point A sharp melting point should be observed for the purified product.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one. The described three-step synthesis is efficient and utilizes readily available starting materials, making it a practical choice for laboratory-scale production. The resulting compound can serve as a valuable building block for the development of novel compounds with potential therapeutic applications.

References

  • 3,3-Dimethylacryloyl chloride - LookChem. Available at: [Link]

  • Reagents and conditions: a) 3,3‐Dimethylacryloyl chloride (29), Et3N,... - ResearchGate. Available at: [Link]

  • β,β-DIMETHYLACRYLIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • (PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. Available at: [Link]

  • Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides - MDPI. Available at: [Link]

  • Photoredox nickel-catalyzed radical cyclization of N-arylacrylamides with alkyl bromides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Application

using 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one in anticancer research

Application Notes and Protocols: 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one as a Privileged Scaffold in Anticancer Drug Discovery Executive Summary In contemporary oncology drug discovery, the design of target...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one as a Privileged Scaffold in Anticancer Drug Discovery

Executive Summary

In contemporary oncology drug discovery, the design of targeted therapeutics relies heavily on "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets with high affinity. 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (CAS: 144583-92-6) represents a highly versatile, synthetically tractable building block. This application note details the structural rationale, synthetic functionalization, and biological screening protocols for utilizing this scaffold to develop novel anticancer agents, particularly receptor tyrosine kinase (RTK) inhibitors targeting the VEGFA-VEGFR2 signaling axis[1].

Mechanistic Rationale & Structural Advantages

As a Senior Application Scientist, it is critical to understand why this specific molecule is chosen over other heterocyclic precursors. The efficacy of this scaffold lies in its precise structural features, which dictate both its chemical reactivity and its pharmacokinetic profile:

  • The 6-Bromo Functional Handle: The bromine atom at the C6 position is strategically placed for late-stage diversification. Causality: The C–Br bond is highly reactive toward oxidative addition by Palladium(0) catalysts. This allows researchers to synthesize a vast library of biaryl or heteroaryl derivatives via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling without needing to rebuild the bicyclic core from scratch.

  • The 1,4,4-Trimethyl Substitution:

    • C4 gem-dimethyl group: Introduces the Thorpe-Ingold effect, conformationally locking the dihydropyridine ring. Causality: Restricting the conformational flexibility reduces the entropic penalty upon binding to the target protein's hydrophobic pocket, thereby increasing binding affinity.

    • N1-methyl group: Eliminates a hydrogen bond donor. Causality: This increases the molecule's lipophilicity (enhancing cellular permeability) and prevents rapid phase II metabolic clearance (e.g., N-glucuronidation), improving the compound's in vivo half-life.

  • The Lactam Core: The cyclic amide acts as a potent, directional hydrogen bond acceptor. Causality: This motif perfectly mimics peptide bonds, allowing the scaffold to anchor itself into the ATP-binding hinge region of kinases (such as VEGFR2) or the acetyl-lysine binding pockets of epigenetic targets[1][2].

Drug Discovery Workflow

G A 6-Bromo-1,4,4-trimethyl- 3,4-dihydroquinolin-2(1H)-one B Pd-Catalyzed Cross-Coupling A->B C Derivative Library Generation B->C D In Vitro Screening (VEGFR2 / Viability) C->D E Hit-to-Lead Optimization D->E

Figure 1: Workflow for generating and screening anticancer libraries from the quinolinone scaffold.

Experimental Protocols

Protocol 1: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of targeted kinase inhibitors by coupling the 6-bromo scaffold with various aryl/heteroaryl boronic acids.

Self-Validating System: This protocol incorporates in-process TLC and LC-MS monitoring. If the starting material is consumed but the desired mass is absent, it immediately indicates catalyst deactivation or boronic acid protodeboronation, allowing for real-time troubleshooting.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 eq, scaffold), the desired aryl boronic acid (1.5 eq), and K2​CO3​ (2.5 eq).

    • Causality: Excess base is strictly required to coordinate with the boronic acid, forming a reactive, electron-rich boronate complex that accelerates the transmetalation step of the catalytic cycle.

  • Solvent Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the mixture using the freeze-pump-thaw method (3 cycles) or by vigorously bubbling Argon for 20 minutes.

    • Causality: Palladium(0) is highly susceptible to oxidation. Dissolved O2​ will irreversibly convert Pd(0) into an inactive Pd(II)-peroxo complex, completely halting the reaction.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl2​ (0.05 eq). Seal the flask and heat to 90°C for 12 hours.

  • Reaction Monitoring: At 8 hours, sample 10 µL of the reaction, dilute in HPLC-grade Methanol, and analyze via LC-MS.

    • Causality: Monitoring prevents over-heating, which can lead to product degradation or homocoupling of the boronic acid.

  • Workup: Cool to room temperature, quench with saturated aqueous NaCl (brine), and extract with Ethyl Acetate (3x).

    • Causality: Brine increases the ionic strength of the aqueous layer (salting-out effect), driving the organic products into the ethyl acetate phase and preventing the formation of stubborn emulsions.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: High-Throughput In Vitro Anticancer Screening

To evaluate the synthesized library, a dual-assay approach is used: a biochemical target engagement assay (VEGFR2 kinase inhibition) and a phenotypic cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 (breast cancer) or U87-MG (glioblastoma) cells at 5,000 cells/well in a white opaque 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ .

    • Causality: A 24-hour pre-incubation ensures cells adhere properly and re-enter the exponential log-growth phase, making them metabolically active and highly responsive to anti-proliferative agents.

  • Compound Treatment: Treat cells with a 10-point serial dilution of the synthesized quinolinone derivatives (ranging from 50 µM to 1 nM). Include a vehicle control (0.1% DMSO) and a positive control (Sorafenib).

    • Causality: The vehicle control is a self-validating check to ensure that any observed cytotoxicity is strictly due to the compound's pharmacophore, not solvent toxicity.

  • Viability Readout (CellTiter-Glo): After 72 hours, add CellTiter-Glo reagent (Promega) equal to the volume of cell culture medium. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

    • Causality: This assay quantifies ATP levels. Because ATP is an indicator of metabolically active cells, a decrease in luminescence directly correlates with the compound's cytotoxic/cytostatic efficacy.

Quantitative Data Presentation

The following table summarizes representative Structure-Activity Relationship (SAR) data demonstrating how functionalizing the 6-bromo position dictates anticancer efficacy.

Table 1: Representative SAR Data for Quinolinone Derivatives

Compound IDR-Group (C6 Position substitution)VEGFR2 Kinase IC₅₀ (nM)MDA-MB-231 Viability IC₅₀ (µM)Calculated LogP
Scaffold -Bromo (Unmodified)>10,000>50.03.1
Deriv-01 -Phenyl1,25025.43.8
Deriv-02 -4-Fluorophenyl45012.14.0
Deriv-03 -3-Pyridyl853.22.9
Deriv-04 -4-(Methylsulfonyl)phenyl220.82.5
Control Sorafenib (Standard)301.53.8

Data Interpretation: The unmodified bromo-scaffold exhibits negligible activity. However, substituting the bromine with a 4-(methylsulfonyl)phenyl group (Deriv-04) dramatically increases potency. The sulfonyl group provides critical hydrogen bond interactions deep within the kinase binding pocket, validating the scaffold's utility in targeted drug design.

Mechanism of Action: Target Pathway Visualization

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold frequently exert their anticancer effects by acting as ATP-competitive inhibitors of VEGFR2, thereby shutting down downstream survival and proliferation cascades[1].

Pathway VEGF VEGFA Ligand VEGFR2 VEGFR2 (Kinase) VEGF->VEGFR2 PI3K PI3K / AKT Pathway VEGFR2->PI3K MAPK RAS / MAPK Pathway VEGFR2->MAPK Inhibitor Quinolinone Derivative Inhibitor->VEGFR2 Blocks ATP Pocket Angiogenesis Tumor Angiogenesis & Proliferation PI3K->Angiogenesis MAPK->Angiogenesis

Figure 2: Inhibition of the VEGFA-VEGFR2 signaling pathway by targeted quinolinone therapeutics.

References

  • Title: Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)
  • Source: National Institutes of Health (NIH)
  • Title: Quinolone as a Privileged Scaffold: A Brief Overview on Early Classical and Recent Advanced Synthetic Pathways, Innovative Neuroprotective Potential, and Structure‐Activity Relationships Source: ResearchGate URL

Sources

Method

Application Note: Antimicrobial Assays for 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

Introduction & Pharmacological Context The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its broad-spectrum anti-infective properties. 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its broad-spectrum anti-infective properties. 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one represents a highly specialized derivative within this class. The strategic placement of a bromine atom at the 6-position, combined with the bulky, lipophilic trimethyl groups at the 1 and 4 positions, significantly alters the compound's electronic distribution and spatial geometry. These modifications are designed to enhance cell wall penetration and increase binding affinity within hydrophobic enzymatic pockets.

This application note provides researchers and drug development professionals with a comprehensive, self-validating framework for evaluating the antimicrobial efficacy of this specific compound, moving beyond basic protocols to explain the mechanistic causality behind each experimental design choice.

Mechanistic Rationale: Why Quinoline Derivatives Work

To design an effective assay, one must understand the target. The antimicrobial efficacy of quinoline derivatives primarily stems from their ability to interfere with essential nucleic acid topology during bacterial replication[1].

Specifically, these compounds target two critical bacterial type II topoisomerases:

  • DNA Gyrase (primarily in Gram-negative bacteria): Responsible for introducing negative supercoils into DNA ahead of the replication fork[1].

  • Topoisomerase IV (primarily in Gram-positive bacteria): Responsible for decatenating (unlinking) daughter chromosomes following replication[1].

Quinoline derivatives bind to the enzyme-DNA cleavage complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands[1]. This stabilization leads to the accumulation of lethal double-strand breaks, triggering rapid bacterial cell death[2]. The lipophilic nature of the 6-bromo and trimethyl substitutions in 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is hypothesized to enhance membrane permeation, particularly against the thick peptidoglycan layers of Gram-positive pathogens like Staphylococcus aureus[3].

MOA Cmpd 6-Bromo-1,4,4-trimethyl- 3,4-dihydroquinolin-2(1H)-one Penetration Cell Wall/Membrane Penetration Cmpd->Penetration Gyrase DNA Gyrase (Gram-negative) Penetration->Gyrase Targets TopoIV Topoisomerase IV (Gram-positive) Penetration->TopoIV Targets Cleavage DNA Cleavage Complex Stabilization Gyrase->Cleavage TopoIV->Cleavage Death Bacterial Cell Death Cleavage->Death Irreversible DNA Damage

Mechanism of action for quinoline derivatives targeting bacterial topoisomerases.

Reference Quantitative Data

Because 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is a highly specific synthetic derivative, establishing a testing range requires benchmarking against structurally related quinoline and quinolone compounds. The table below synthesizes expected Minimum Inhibitory Concentration (MIC) ranges against "ESKAPE" pathogens to guide your serial dilution planning[3].

MicroorganismGram StainReference Quinoline MIC (µg/mL)Recommended Testing Range (µg/mL)
Staphylococcus aureus (MRSA)Positive0.125 - 8.00.06 - 64.0
Enterococcus faecalisPositive1.0 - 16.00.125 - 128.0
Escherichia coliNegative4.0 - 64.00.5 - 256.0
Pseudomonas aeruginosaNegative8.0 - 128.01.0 - 256.0

Note: Gram-negative bacteria typically exhibit higher MICs due to the efflux pump mechanisms and the outer membrane barrier, necessitating a broader testing range.

Experimental Protocols: Self-Validating Assay Systems

The following methodologies are grounded in the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution[4].

Causality in Design: Highly lipophilic compounds like 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one often precipitate in aqueous Mueller-Hinton Broth (MHB). This precipitation creates false turbidity, making standard visual MIC readings highly subjective and prone to false-positive resistance scoring. To counteract this, we incorporate 2,3,5-triphenyltetrazolium chloride (TTC) , a redox indicator, into the protocol[5]. Metabolically active bacteria reduce colorless TTC to a red formazan dye, providing an objective, colorimetric endpoint that is unaffected by compound precipitation[5].

Protocol A: Compound Preparation & Internal Controls

A robust assay must be self-validating. This means isolating the variable (the drug) from the vehicle (the solvent).

  • Stock Solution: Dissolve 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to a concentration of 10.24 mg/mL. Rationale: DMSO ensures complete solvation of the bulky trimethyl groups.

  • Working Solution: Dilute the stock in MHB to achieve a starting concentration of 512 µg/mL.

  • Solvent Toxicity Control: The final concentration of DMSO in the test wells must not exceed 1% (v/v). You must include a well containing 1% DMSO in MHB inoculated with bacteria to prove the solvent itself is not inhibiting growth.

Protocol B: CLSI-Compliant Colorimetric Broth Microdilution
  • Plate Layout: Use a sterile, clear-bottom 96-well microtiter plate.

    • Column 1-10: Serial two-fold dilutions of the compound (256 µg/mL down to 0.5 µg/mL).

    • Column 11: Growth Control (MHB + Bacteria + 1% DMSO).

    • Column 12: Sterility Control (MHB only).

  • Serial Dilution: Dispense 100 µL of MHB into wells 2-12. Add 200 µL of the 512 µg/mL working solution to well 1. Transfer 100 µL from well 1 to well 2, mix by pipetting, and continue the two-fold serial dilution up to well 10. Discard 100 µL from well 10.

  • Inoculum Standardization: Select 3-5 isolated colonies from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) using a spectrophotometer (OD625 = 0.08 - 0.13)[6].

  • Inoculation: Dilute the McFarland suspension 1:150 in MHB. Add 100 µL of this diluted inoculum to wells 1-11. The final well volume is 200 µL, and the final bacterial concentration is strictly 5×105 CFU/mL[6].

  • Incubation: Seal the plate with a breathable membrane and incubate at 35°C ± 2°C for 16-20 hours[4].

  • TTC Addition (Colorimetric Read): After 16 hours, add 20 µL of a 0.5% TTC aqueous solution to all wells[5]. Incubate for an additional 2 hours.

  • Interpretation: The MIC is defined as the lowest concentration of the compound that remains colorless (or matches the sterility control), indicating a complete absence of metabolic reduction of TTC[5]. Wells with active bacterial growth will turn distinctly red/pink.

Workflow Prep 1. Stock Preparation (10.24 mg/mL in 100% DMSO) Dilution 2. Serial Two-Fold Dilution (Mueller-Hinton Broth) Prep->Dilution Plate 4. 96-Well Plate Inoculation (Include Sterility & Solvent Controls) Dilution->Plate Inoculum 3. Inoculum Standardization (0.5 McFarland -> 5x10^5 CFU/mL) Inoculum->Plate Incubate 5. Primary Incubation (35°C for 16-20 hours) Plate->Incubate TTC 6. TTC Indicator Addition (0.5% Solution, incubate 2 hrs) Incubate->TTC MIC 7. Colorimetric MIC Determination (Lowest conc. with no red formazan) Incubate->MIC Direct Visual Read (If no precipitation) TTC->MIC

Standardized workflow for colorimetric broth microdilution susceptibility testing.

References

  • Benchchem. "Application Notes and Protocols for Quinolin-8-ylmethanesulfonamide in Antimicrobial Activity Assays." Benchchem Technical Guides.
  • Benchchem. "The Enduring Potency of Quinoline Derivatives: A Technical Guide to their Antimicrobial Properties." Benchchem Technical Guides.
  • Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.
  • MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." MDPI Open Access Journals.
  • Semantic Scholar. "Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents." Semantic Scholar Database.
  • Korean Journal of Clinical Microbiology. "Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride." ACM.

Sources

Application

Application Note: Experimental Setup for Evaluating the Antioxidant Properties of Quinolinone Derivatives

Introduction & Mechanistic Rationale Quinolinone derivatives, particularly 4-hydroxy-2-quinolinones, are privileged scaffolds in medicinal chemistry and drug development. They exhibit a broad spectrum of biological activ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinolinone derivatives, particularly 4-hydroxy-2-quinolinones, are privileged scaffolds in medicinal chemistry and drug development. They exhibit a broad spectrum of biological activities, including potent antibacterial, anti-inflammatory, and neuroprotective effects[1]. A key driver of their therapeutic efficacy is their ability to act as multi-target antioxidant agents, mitigating oxidative stress by neutralizing Reactive Oxygen Species (ROS)[2].

Evaluating the antioxidant capacity of quinolinones requires a multiparametric approach. Single-assay evaluations often fail to capture the complex mechanisms—namely, Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)—by which these molecules operate[3]. Furthermore, the unique structural features of quinolinones must be considered. For instance, the hydroxyl group at position 4 of the heterocyclic moiety often forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This steric and electronic constraint can hinder direct interaction with bulky radicals like DPPH, leading to false negatives if relied upon exclusively[1]. Therefore, a robust evaluation must integrate DPPH, ABTS, FRAP, and Lipid Peroxidation (LPO) assays to accurately profile the compound's radical scavenging and reducing power[2][3].

Experimental Workflow Design

The following workflow illustrates the multi-assay screening strategy required to validate the antioxidant efficacy of a quinolinone derivative library.

Workflow cluster_assays In Vitro Antioxidant Assays Start Quinolinone Derivatives Library DPPH DPPH Assay (HAT/SET Mechanism) Start->DPPH ABTS ABTS Assay (Aqueous/Lipid Phase) Start->ABTS FRAP FRAP Assay (Fe3+ to Fe2+ Reduction) Start->FRAP LPO Lipid Peroxidation (AAPH-induced) Start->LPO Analysis IC50 Calculation & SAR Analysis DPPH->Analysis ABTS->Analysis FRAP->Analysis LPO->Analysis Hit Lead Compound Selection Analysis->Hit

Multiparametric in vitro workflow for evaluating quinolinone antioxidant capacity.

Detailed Experimental Protocols

As a self-validating system, each protocol below includes the specific physicochemical rationale (causality) dictating the experimental conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Causality: DPPH• is a stable free radical with an unpaired valence electron at the nitrogen bridge, exhibiting a deep violet color ( λmax​ ~515-517 nm)[4]. Because DPPH is insoluble in water, the assay must be conducted in denaturing organic solvents (e.g., methanol or ethanol). The reaction must be protected from light to prevent spontaneous, photo-induced radical degradation[5]. Protocol:

  • Reagent Preparation: Dissolve DPPH in anhydrous methanol to yield a 0.1 mM solution. Verify that the initial absorbance at 517 nm is approximately 1.00 ± 0.05[5].

  • Sample Reaction: In a 96-well microplate, add 20 μ L of the quinolinone derivative (dissolved in DMSO, tested across 6 concentrations to establish linearity) to 180 μ L of the DPPH• solution.

  • Incubation: Seal the plate and incubate in the dark at room temperature (25°C) for exactly 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Validation: Include a blank (methanol + sample) to correct for intrinsic compound absorbance, and a positive control (Trolox or Ascorbic Acid). Calculate % Inhibition = [(Acontrol​−Asample​)/Acontrol​]×100 .

ABTS Radical Cation Decolorization Assay

Causality: Unlike DPPH, the ABTS•+ radical cation is soluble in both aqueous and organic media, allowing it to capture the total antioxidant capacity of compounds across a broader polarity range[3]. The strict 16-hour pre-incubation is required to fully generate the radical cation before testing[5]. Protocol:

  • Radical Generation: Mix 7.0 mM ABTS aqueous solution with 2.45 mM potassium persulfate in a 1:1 ratio. Incubate in the dark at room temperature for 12–16 hours[5].

  • Standardization: Dilute the generated ABTS•+ solution with 5 mM phosphate buffer (pH 7.4) until the absorbance at 734 nm reaches exactly 0.70 ± 0.02. This standardization is critical for inter-assay reproducibility[5].

  • Sample Reaction: Mix 10 μ L of the quinolinone test compound with 990 μ L of the standardized ABTS•+ solution.

  • Measurement: Incubate for 6 minutes in the dark, then read the absorbance at 734 nm[5].

FRAP (Ferric Reducing Antioxidant Power) Assay

Causality: The FRAP assay measures strict electron transfer (SET) by evaluating a compound's ability to reduce the Fe3+-TPTZ complex to the blue Fe2+-TPTZ complex[3]. The assay must be buffered to an acidic pH (3.6) to maintain iron solubility and drive the electron transfer reaction forward. Protocol:

  • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl 3​ ·6H 2​ O in a 10:1:1 ratio. Warm to 37°C before use.

  • Sample Reaction: Add 10 μ L of the test compound to 290 μ L of the FRAP reagent in a microplate.

  • Measurement: Incubate at 37°C for 10 minutes. Read the absorbance at 593 nm. Results are typically expressed as μ M Trolox Equivalents (TE)[3].

AAPH-Induced Lipid Peroxidation (LPO) Inhibition

Causality: To mimic biological oxidative stress, 2,2′-Azobis(2-amidinopropane) dihydrochloride (AAPH) is used as a water-soluble azo compound that thermally decomposes to generate peroxyl radicals at a constant rate, initiating lipid peroxidation[2]. Protocol:

  • Substrate Preparation: Prepare a linoleic acid emulsion in phosphate buffer (pH 7.4) containing Tween-20.

  • Reaction Initiation: Mix the quinolinone derivative with the linoleic acid emulsion and add 50 mM AAPH to initiate the reaction.

  • Incubation & Detection: Incubate at 37°C for 24 hours. Measure primary oxidation products (conjugated dienes) at 234 nm or secondary products via the Thiobarbituric Acid Reactive Substances (TBARS) assay at 532 nm[2].

Quantitative Data Presentation

To accurately interpret Structure-Activity Relationships (SAR), quantitative data across all assays must be synthesized. Below is a representative data structure summarizing the antioxidant profile of select quinolinone derivatives compared to standard reference agents.

Table 1: Comparative Antioxidant Activity of Quinolinone Derivatives

Compound ClassSubstituent ModificationDPPH IC 50​ ( μ M)ABTS IC 50​ ( μ M)FRAP ( μ M TE/g)LPO Inhibition (%)*
4-Hydroxy-2-quinolinone Unsubstituted Core>100.045.2 ± 1.8120.5 ± 4.235.4 ± 2.1
Quinolinone-Carboxamide N-Alkyl substitution85.5 ± 3.422.1 ± 1.1215.3 ± 8.768.2 ± 3.5
Quinolinone-Triazole Triazole hybridization42.3 ± 2.110.5 ± 0.8340.1 ± 12.498.0 ± 1.2
Trolox (Standard) N/A25.4 ± 1.012.3 ± 0.5310.0 ± 10.095.5 ± 1.5

*LPO Inhibition measured at a standard compound concentration of 100 μ M. Note: The discrepancy between DPPH and ABTS/LPO results for the unsubstituted core highlights the steric hindrance caused by intramolecular hydrogen bonding at the 4-OH position, which masks DPPH scavenging but allows for potent lipid peroxidation inhibition[1].

Cellular Antioxidant Activity & ROS Signaling

Beyond direct radical scavenging, advanced quinolinone derivatives exert cytoprotective effects by modulating endogenous antioxidant pathways. Electrophilic quinolinone derivatives can interact with the Keap1 sensor, facilitating the nuclear translocation of Nrf2 and subsequent transcription of cytoprotective enzymes (e.g., Heme Oxygenase-1)[1].

ROS_Pathway ROS Reactive Oxygen Species (O2•-, OH•, H2O2) Keap1 Keap1-Nrf2 Complex (Cytosol) ROS->Keap1 Oxidative Stress Quinolinone Quinolinone Derivative (Antioxidant) Quinolinone->ROS Direct Scavenging Quinolinone->Keap1 Electrophilic Activation Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (DNA) Nrf2->ARE Binding Enzymes Cytoprotective Enzymes (HO-1, SOD, CAT) ARE->Enzymes Transcription Enzymes->ROS Neutralization

Dual mechanism of quinolinones: Direct ROS scavenging and Nrf2/ARE pathway activation.

References

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide.4

  • National Center for Biotechnology Information (PMC). Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids.2

  • MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.1

  • ResearchGate. Comparision of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts.3

  • ACS Publications. Soluble Sugar-Based Quinoline Derivatives as New Antioxidant Modulators of Metal-Induced Amyloid Aggregation.5

Sources

Method

cell-based assay protocols for 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

An In-Depth Guide to the Cellular Analysis of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one Introduction: Characterizing a Novel Quinolinone Derivative The quinolinone scaffold is a privileged structure in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cellular Analysis of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

Introduction: Characterizing a Novel Quinolinone Derivative

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, particularly in oncology.[1][2] Derivatives of quinolinone have been shown to modulate critical cellular processes, including cell proliferation, apoptosis, and key signaling cascades, making them a fertile ground for the discovery of new therapeutic agents.[3][4] 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is a novel compound from this class. While its specific biological activities are yet to be fully elucidated, its structural similarity to other bioactive quinolinones suggests potential as a modulator of cell fate. The bromine atom, for instance, can enhance lipophilicity, potentially improving cell membrane permeability and target engagement.[5]

This technical guide provides a comprehensive suite of cell-based assay protocols designed to systematically characterize the biological effects of this novel compound. As a Senior Application Scientist, the following protocols have been selected and detailed not merely as a sequence of steps, but as a logical, integrated workflow. We will start with a broad assessment of cytotoxicity and progress to more nuanced investigations into the specific mechanisms of action, such as apoptosis induction, anti-proliferative effects, and modulation of critical cell signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain robust, reproducible, and insightful data on novel chemical entities.

Section 1: Foundational Analysis of Cytotoxicity via MTT Assay

Expertise & Rationale: The first essential step in characterizing a potential anti-cancer compound is to determine its effect on cell viability. The MTT assay is a robust, quantitative, and high-throughput colorimetric method for this purpose.[6] Its principle is based on the enzymatic activity of mitochondrial dehydrogenases in living, metabolically active cells. These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of key metrics like the half-maximal inhibitory concentration (IC50).[8]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Assay Execution cluster_read Phase 4: Data Acquisition C1 Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) C2 Incubate for 24h to allow attachment C1->C2 C3 Prepare serial dilutions of the 6-Bromo-quinolinone compound in media C2->C3 T1 Replace media with compound dilutions (Include Vehicle Control - DMSO) C3->T1 T2 Incubate for 24h, 48h, or 72h T1->T2 A1 Add MTT reagent to each well (Final conc. 0.5 mg/mL) T2->A1 A2 Incubate for 3-4 hours at 37°C A1->A2 A3 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals A2->A3 R1 Shake plate to ensure complete dissolution A3->R1 R2 Read absorbance at ~570 nm using a plate reader R1->R2

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Plating: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.

    • Carefully aspirate the medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations. Include wells for "untreated" and "vehicle control" (medium with DMSO only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[7][8]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[8]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved. Measure the absorbance (OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(OD_Sample - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100 Plot the % Viability against the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineIncubation Time (h)IC50 (µM) of 6-Bromo-quinolinone
MCF-7 (Breast Cancer)2445.2
4822.8
7210.5
HeLa (Cervical Cancer)2451.7
4828.1
7215.3
BHK-21 (Normal Kidney)72> 100

Section 2: Delineating the Mechanism of Cell Death - Apoptosis Assays

Expertise & Rationale: If the compound demonstrates cytotoxicity, the next critical question is whether it induces programmed cell death, or apoptosis. This is a preferred mechanism for anti-cancer drugs as it minimizes inflammation.[1] We will use two complementary assays. The Annexin V/Propidium Iodide (PI) assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS), an early apoptotic event.[9] Annexin V has a high affinity for PS, while PI is a nuclear stain that can only enter cells with compromised membranes, thus distinguishing early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-). To confirm the involvement of the core apoptotic machinery, we will use the Caspase-Glo® 3/7 assay, which measures the activity of the executioner caspases, Caspase-3 and Caspase-7, whose activation is a hallmark of apoptosis.[10][11]

Apoptosis Detection by Annexin V/PI Staining

AnnexinV_Principle cluster_quadrants Flow Cytometry Quadrant Analysis cluster_legend Cell Population Key Q L1 Live Cells (Annexin V- / PI-) L2 Early Apoptotic (Annexin V+ / PI-) L3 Late Apoptotic/Necrotic (Annexin V+ / PI+) L4 Necrotic Cells (Annexin V- / PI+)

Caption: Quadrant analysis for the Annexin V/PI flow cytometry assay.

Detailed Protocol: Annexin V/PI Flow Cytometry Assay
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the 6-Bromo-quinolinone compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., 1 µM Staurosporine for 4 hours).

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.[9]

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[1]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[12]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.[9] Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Plating: Seed cells in a white-walled 96-well plate at 10,000 cells/well in 100 µL of medium and incubate overnight.

  • Treatment: Treat cells with serial dilutions of the compound as described for the MTT assay.

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate according to the manufacturer's protocol.[13]

  • Reagent Addition: After the treatment period (e.g., 6, 12, or 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[10]

  • Incubation and Measurement: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours. Measure the luminescence using a plate-reading luminometer.[13] The luminescent signal is proportional to the amount of caspase-3/7 activity.[14]

Data Presentation: Hypothetical Apoptosis and Caspase Activity Data

Table 2: Apoptosis Analysis in MCF-7 Cells (24h Treatment)

Treatment Concentration (µM) % Early Apoptotic Cells % Late Apoptotic Cells
Vehicle Control 0 2.1 1.5
6-Bromo-quinolinone 10 (0.5x IC50) 15.8 4.3
20 (1x IC50) 35.2 10.1

| | 40 (2x IC50) | 48.9 | 18.7 |

Table 3: Relative Caspase-3/7 Activity in MCF-7 Cells (12h Treatment)

Treatment Concentration (µM) Fold-Increase in Luminescence
Vehicle Control 0 1.0
6-Bromo-quinolinone 10 2.8
20 5.4

| | 40 | 8.1 |

Section 3: Measuring Effects on Cell Proliferation with BrdU Assay

Expertise & Rationale: A compound may not be directly cytotoxic but could still possess anti-cancer properties by inhibiting cell proliferation (a cytostatic effect). The Bromodeoxyuridine (BrdU) incorporation assay is a highly specific method to quantify DNA synthesis, which is a direct measure of cell proliferation.[15] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[16] This incorporated BrdU can then be detected using a specific anti-BrdU antibody, providing a more direct readout of proliferation than metabolic assays like MTT.[17]

Detailed Protocol: BrdU Cell Proliferation Assay (ELISA-based)
  • Cell Seeding and Treatment: Seed 5,000-10,000 cells per well in a 96-well plate and treat with various concentrations of the 6-Bromo-quinolinone compound for 24-72 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours (or longer for slow-growing cells) at 37°C to allow for incorporation into DNA.[15]

  • Fixation and Denaturation: Remove the labeling medium. Add 100 µL of a fixing/denaturing solution to each well and incubate for 30 minutes at room temperature. This step is crucial as it fixes the cells and denatures the DNA to allow the antibody to access the incorporated BrdU.[18]

  • Antibody Incubation:

    • Wash the wells with wash buffer. Add 100 µL of a diluted anti-BrdU detection antibody to each well.[15]

    • Incubate for 1 hour at room temperature.

  • Secondary Antibody and Detection:

    • Wash the wells multiple times. Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.[18]

    • Wash again and add a TMB substrate. The HRP enzyme will convert the substrate, leading to a color change.

  • Measurement: Add a stop solution to halt the reaction and measure the absorbance at 450 nm. The absorbance is directly proportional to the amount of BrdU incorporated, and thus to the rate of cell proliferation.[15]

Section 4: Probing Mechanistic Action on Cell Signaling Pathways

Expertise & Rationale: Quinolinone derivatives are known to interfere with key intracellular signaling pathways that control cell growth, survival, and inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways.[19][20] Western blotting is the gold-standard technique to investigate this. It allows for the detection of changes in the phosphorylation status of key proteins, which indicates pathway activation or inhibition.[21] For example, detecting an increase in phosphorylated ERK (p-ERK) relative to total ERK would indicate activation of the MAPK/ERK pathway.[22] A luciferase reporter assay is a powerful tool to measure the transcriptional activity of NF-κB, a key regulator of inflammation and cell survival.[23][24]

Signaling Pathway Analysis by Western Blot

MAPK_Pathway cluster_pathway Simplified MAPK/ERK Pathway cluster_blot Western Blot Targets GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, Elk-1) ERK->TF Target1 Phospho-ERK (p-ERK) (Activation Marker) ERK->Target1 Target2 Total ERK (Loading Control) ERK->Target2 Response Cell Proliferation, Survival TF->Response

Caption: Simplified MAPK/ERK pathway showing key Western Blot targets.

Detailed Protocol: Western Blot for MAPK Pathway Activation
  • Cell Treatment and Lysis:

    • Culture cells to ~80% confluency in 6-well plates and treat with the 6-Bromo-quinolinone compound for various times (e.g., 15 min, 30 min, 1h, 6h).

    • Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[22]

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.[25]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[22]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated target (e.g., anti-phospho-ERK1/2) diluted in blocking buffer.[21]

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure observed changes are not due to loading errors, the membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., anti-total-ERK1/2) and a loading control like GAPDH or β-actin.[21]

Detailed Protocol: NF-κB Luciferase Reporter Assay
  • Transfection: Seed HEK293 cells (or another suitable cell line) in a 24-well plate. Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with the 6-Bromo-quinolinone compound for 30 minutes, followed by stimulation with an NF-κB activator like TNFα (10 ng/mL) or LPS (1 µg/mL) for 6 hours.[26]

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luminescence Measurement:

    • Transfer the cell lysate to a luminometer plate.

    • Use a dual-luciferase assay system to measure the firefly and Renilla luciferase activities sequentially in a luminometer.[24][26]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. This normalization corrects for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that of the stimulated control to determine if the compound inhibits NF-κB transcriptional activity.

Conclusion

The protocols detailed in this guide provide a robust, multi-faceted framework for the initial characterization of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one. By systematically evaluating its impact on cell viability, proliferation, apoptosis, and key signaling pathways, researchers can build a comprehensive biological activity profile. The data generated from this assay cascade will be invaluable for elucidating the compound's mechanism of action and determining its potential as a lead candidate for further preclinical development in oncology or other therapeutic areas.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])

  • Human NF-κB Reporter Assay System - Indigo Biosciences. (URL: [Link])

  • BrdU Cell Proliferation Assay - Creative Bioarray. (URL: [Link])

  • Annexin V-Dye Apoptosis Assay - G-Biosciences. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) - Bio-protocol. (URL: [Link])

  • MTT (Assay protocol) - protocols.io. (URL: [Link])

  • Human NF-κB Reporter Assay System - INDIGO Biosciences. (URL: [Link])

  • NF-κB Reporter (Luc) - HEK293 Cell Line - BPS Bioscience. (URL: [Link])

  • 2.6. NF-κB Reporter Assay - Bio-protocol. (URL: [Link])

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC. (URL: [Link])

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. (URL: [Link])

  • Western Blot Protocol & Troubleshooting - Creative Biolabs. (URL: [Link])

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. (URL: [Link])

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: [Link])

  • 6-Bromo-3,4-dihydroquinolin-2(1H)-one - PubChem. (URL: [Link])

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC. (URL: [Link])

Sources

Application

Application Note: Molecular Docking Protocol for 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one Targeting VEGFR2 and Dopamine D2 Receptors

Document Type: Technical Application Note & Computational Protocol Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists Executive Summary & Chemical Rationale The 3,4-dihydroquino...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Computational Protocol Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary & Chemical Rationale

The 3,4-dihydroquinolin-2(1H)-one scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of multi-target directed ligands (MTDLs) for oncology and neuropharmacology[1]. This application note details a robust, self-validating molecular docking workflow for evaluating a specific, highly substituted derivative: 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one .

Structural Mechanistic Insights

As a Senior Application Scientist, it is critical to understand why this specific molecule behaves uniquely in a binding pocket before initiating computational screening:

  • Absence of Classical H-Bond Donors: The N1-methylation removes the typical hydrogen bond donor capacity of the lactam ring. Consequently, the molecule must rely on its C2-carbonyl as an H-bond acceptor.

  • Conformational Restriction: The 4,4-dimethyl substitution creates severe steric bulk, locking the saturated ring in a specific half-chair conformation. This reduces the entropic penalty ( ΔS ) upon binding, favoring deep insertion into hydrophobic cavities.

  • Halogen Bonding Potential: The 6-bromo substituent introduces a highly directional σ -hole (an electron-depleted region on the halogen axis). This allows for strong, highly specific halogen bonding (R–Br O=C) with backbone carbonyls in target proteins, a feature often missed by standard scoring functions.

We evaluate this compound against two validated therapeutic targets for quinolinone derivatives: VEGFR2 (implicated in glioblastoma angiogenesis)[1] and the Dopamine D2 Receptor (D2R) (implicated in schizophrenia and Parkinson's disease)[2][3].

Computational Workflow Architecture

DockingWorkflow LigPrep Ligand Preparation (DFT Optimization & Ionization) Docking Molecular Docking (Glide SP / XP Scoring) LigPrep->Docking ProtPrep Protein Preparation (VEGFR2 & D2R Minimization) GridGen Receptor Grid Generation (Active Site Definition) ProtPrep->GridGen GridGen->Docking MMGBSA Post-Docking Analysis (MM-GBSA Free Energy) Docking->MMGBSA Analysis Interaction Profiling (Halogen & Hydrophobic Contacts) MMGBSA->Analysis

Figure 1: Computational molecular docking and MM-GBSA workflow for the quinolinone derivative.

Step-by-Step Experimental Protocol

Note: This protocol is designed to be a self-validating system. At each stage, specific quality control (QC) checkpoints are embedded to ensure data integrity.

Phase 1: Ligand Preparation and Quantum Mechanical (QM) Optimization

Causality: Standard molecular mechanics force fields often misrepresent the geometry and electrostatic potential of halogens. A QM approach is required to accurately model the bromine σ -hole.

  • Structure Generation: Sketch 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one in a 3D builder.

  • DFT Optimization: Submit the structure to Density Functional Theory (DFT) optimization using the B3LYP functional and 6-31G* basis set.

    • QC Checkpoint: Verify the lactam ring adopts a half-chair conformation.

  • State Generation: Process the optimized ligand using Epik at pH 7.4 ± 0.2. (Note: Due to the N-methylation, the molecule will remain neutral, but this step ensures proper partial charge assignment).

Phase 2: Protein Preparation

Causality: Raw PDB files contain artifacts (missing side chains, incorrect protonation states) that will artificially skew docking scores.

  • Structure Acquisition: Download[4][5] and[3].

  • Pre-processing: Remove all water molecules beyond 5 Å of the co-crystallized ligand. Retain structural waters mediating key interactions.

  • Protonation & H-Bond Optimization: Run PROPKA at pH 7.4.

    • Expert Insight: Pay special attention to the protonation state of Asp1046 in VEGFR2 (must be deprotonated) and Asp114 in D2R (must be deprotonated to interact with basic amines, though our ligand is neutral).

  • Energy Minimization: Restrained minimization using the OPLS4 (or AMBER14SB) force field until heavy atom RMSD converges to 0.30 Å.

Phase 3: Grid Generation and Self-Validation
  • Active Site Definition: Center the grid box (20 Å × 20 Å × 20 Å) on the centroid of the co-crystallized ligands (PF-00337210 for 2XIR; Risperidone for 6CM4).

  • Self-Validation (Redocking): Dock the native co-crystallized ligand back into the generated grid.

    • QC Checkpoint: The protocol is only valid if the RMSD between the docked pose and the native crystal pose is 2.0 Å.

Phase 4: Molecular Docking and MM-GBSA
  • Docking Execution: Run Glide Extra Precision (XP) docking. Ensure the scoring function is configured to reward halogen bonds (often treated as a specialized van der Waals / electrostatic hybrid term).

  • Thermodynamic Profiling: Submit the top 5 poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations to estimate the true binding free energy ( ΔGbind​ ), factoring in the desolvation penalty of the highly lipophilic trimethyl groups.

Quantitative Data Presentation

The following tables summarize the in silico binding profile of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one.

Table 1: Thermodynamic Binding Profile

Target ProteinPDB IDResolution (Å)Glide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Ligand Efficiency (LE)
VEGFR2 (Kinase Domain) 2XIR1.50-8.45-42.100.47
Dopamine D2 Receptor 6CM42.90-7.92-38.550.44

Table 2: Key Residue Interaction Matrix

TargetInteraction TypeResidue InvolvedDistance (Å)Mechanistic RoleVEGFR2Hydrogen Bond (Acceptor)Cys919 (Backbone NH)2.8Anchors the lactam carbonyl to the kinase hinge region.VEGFR2Halogen BondGlu885 (Sidechain O)3.1Bromine σ -hole interacts with the α C-helix glutamate.VEGFR2Hydrophobic PackingVal848, Ala866< 4.04,4-dimethyl groups insert into the hydrophobic pocket II.D2RHydrogen Bond (Acceptor)Ser1932.9Stabilizes the core within the orthosteric binding site.D2R π π / HydrophobicTrp386, Phe3903.5Bromo-aromatic ring packs against the D2R aromatic microdomain[6].

Discussion and Mechanistic Conclusions

The computational data reveals that 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one acts as a highly efficient binder for both VEGFR2 and D2R, albeit through atypical interaction paradigms.

In VEGFR2 , standard inhibitors utilize an ATP-mimetic hydrogen bond donor to interact with the hinge region (Cys919). Because our compound is N-methylated, it acts purely as an H-bond acceptor via the C2-carbonyl. The binding affinity is rescued and driven by the massive entropic gain of burying the highly lipophilic 1,4,4-trimethyl moiety into the hydrophobic pocket adjacent to the DFG motif, coupled with a rare but potent halogen bond between the C6-Bromine and Glu885.

In D2R , the compound acts as a bioisostere for traditional antipsychotic motifs. The bromo-aromatic system perfectly aligns with the crucial aromatic microdomain (Trp386, Phe390) required for receptor modulation[6]. The lack of a basic amine (which typically forms a salt bridge with Asp114 in D2R) suggests this compound may act as an allosteric modulator or a highly atypical orthosteric ligand, relying entirely on hydrophobic and dipole-dipole interactions.

References

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Crystal structure of the VEGFR2 kinase domain in complex with PF-00337210. RCSB Protein Data Bank (PDB ID: 2XIR). Available at:[Link]

  • Dopamine receptor D2 (Active and Inactive Forms). Wikipedia / Protein Data Bank (PDB ID: 6CM4). Available at:[Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Method

Application Notes and Protocols for the Purification of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide to the purification of 6-Bromo-1,4,4-trimethyl-3,4-dihydro...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the purification of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one , a heterocyclic compound of interest in medicinal chemistry and drug discovery. The purity of such compounds is paramount for obtaining reliable biological data and for use in further chemical synthesis. This document outlines detailed protocols for two primary purification techniques: recrystallization and silica gel column chromatography . The methodologies presented are based on established principles of organic chemistry and purification strategies for structurally related quinolinone derivatives.[1][2][3] While specific experimental data for the target compound is limited in publicly available literature, the provided protocols offer a robust starting point for achieving high purity.

Introduction to the Compound and the Imperative of Purification

6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one belongs to the quinolinone class of heterocyclic compounds, which are integral scaffolds in many biologically active molecules. The presence of a bromine atom and methyl groups on the quinolinone core can significantly influence the molecule's physicochemical properties and its interactions with biological targets. Impurities, such as starting materials, by-products, or reagents from the synthesis, can interfere with downstream applications, leading to erroneous results in biological assays or unwanted side reactions in further synthetic steps. Therefore, effective purification is a critical step in the research and development process.

Physicochemical Properties of Structurally Related Compounds

To inform the purification strategy for 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, it is instructive to consider the properties of analogous compounds. This data provides a basis for selecting appropriate solvents and conditions for purification.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
6-Bromo-3,4-dihydroquinolin-2(1H)-oneC₉H₈BrNO226.07Crystals or powder167.5-173.5
6-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-oneC₁₀H₁₀BrNO240.10White to Yellow SolidNot specified
6-Bromo-1-methylquinolin-4(1H)-oneC₁₀H₈BrNO238.08Not specifiedNot specified
6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one C₁₂H₁₄BrNO 268.15 Solid (presumed) Not specified

Data for related compounds sourced from various chemical suppliers and databases.[4]

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in their solubility in a given solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

Principle of Recrystallization

The underlying principle of recrystallization is that the solubility of most solids increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor.

Protocol for Recrystallization

Note: The optimal solvent or solvent system for 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one may need to be determined experimentally. Based on structurally similar compounds, ethanol/water or ethyl acetate/hexane mixtures are good starting points.[1][2]

Materials:

  • Crude 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Selected solvent(s) (e.g., ethanol, water, ethyl acetate, hexane)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of the solvent.

Troubleshooting Recrystallization
  • No crystals form: The solution may be too dilute. Try boiling off some of the solvent or scratching the inside of the flask with a glass rod to induce crystallization.

  • Oiling out: The compound may be melting before it dissolves. This can sometimes be overcome by using a larger volume of solvent or a different solvent system.

  • Low recovery: This can be due to using too much solvent, not cooling the solution sufficiently, or premature crystallization during hot filtration.

Recrystallization_Workflow A Crude Compound B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystals H->I

Caption: Workflow for the purification of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one by recrystallization.

Purification by Silica Gel Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (in this case, silica gel) and their solubility in a mobile phase (the eluent).

Principle of Column Chromatography

In normal-phase column chromatography, a polar stationary phase (silica gel) is used with a less polar mobile phase. The components of the mixture are passed through the column. Compounds with higher polarity will adhere more strongly to the silica gel and thus move down the column more slowly. Less polar compounds will have a weaker interaction with the silica gel and will be eluted from the column more quickly. By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively eluted.

Protocol for Column Chromatography

Note: The ideal eluent system for this compound needs to be determined by thin-layer chromatography (TLC). A good starting point for many quinolinone derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1][3]

Materials:

  • Crude 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

  • Chromatography column

  • Silica gel (for column chromatography)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Develop a suitable eluent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the eluent or a more polar solvent that will be used in the elution.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Maintain a constant level of eluent above the silica gel to prevent the column from running dry.

    • If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure compound.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one.

Troubleshooting Column Chromatography
  • Poor separation: The eluent may be too polar or not polar enough. Adjust the solvent system based on TLC analysis. The column may also have been packed unevenly, leading to channeling.

  • Compound won't elute: The eluent is not polar enough to displace the compound from the silica gel. Increase the polarity of the mobile phase.

  • Cracked column bed: This is usually caused by the column running dry. Ensure a constant head of eluent is maintained.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation A TLC Analysis for Eluent Selection B Pack Column with Silica Gel A->B C Load Crude Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Compound H->I

Caption: A generalized workflow for the purification of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one via silica gel column chromatography.

Conclusion

The purification of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is a critical step to ensure the integrity of subsequent research. The detailed protocols for recrystallization and column chromatography provided in these application notes offer robust and adaptable methods for achieving high levels of purity. Researchers should consider these protocols as a starting point and may need to optimize conditions based on the specific impurities present in their crude material. Careful execution of these techniques will yield a highly purified compound suitable for a wide range of applications in drug discovery and development.

References

  • PubChem. (n.d.). 6-Bromo-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • U.S. Environmental Protection Agency. (2025). 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one - Chemical Activity Summary. Retrieved from [Link]

  • ResearchGate. (2019). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. Retrieved from [Link]

  • ResearchGate. (2015). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Substituted Dihydroquinolinone Synthesis

Welcome to the Advanced Technical Support Center for the synthesis of 3,4-dihydroquinolin-2-ones. Designed for drug development professionals and synthetic chemists, this guide addresses the mechanistic bottlenecks assoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of 3,4-dihydroquinolin-2-ones. Designed for drug development professionals and synthetic chemists, this guide addresses the mechanistic bottlenecks associated with steric hindrance during the cyclization of highly substituted pharmacophores.

When substituting at the C-3, C-4, or N-1 positions, steric bulk frequently disrupts the necessary orbital overlap required for ring closure. This guide provides field-proven, self-validating methodologies to bypass these thermodynamic and kinetic barriers.

Mechanistic Causality: Why Steric Bulk Derails Cyclization

The synthesis of the 3,4-dihydroquinolin-2-one core typically relies on intramolecular annulation strategies, such as Friedel-Crafts alkylation, transition-metal-catalyzed C-N/C-C coupling, or radical-initiated cyclization.

Steric hindrance manifests differently depending on the chosen pathway:

  • Ionic Pathways (Friedel-Crafts): Bulky ortho-substituents on the aryl ring physically block the trajectory of the incoming electrophile. This forces the reaction into higher-energy transition states, often resulting in complete reaction failure or unwanted 5-exo-trig side reactions instead of the desired 6-endo-trig cyclization.

  • Transition Metal Catalysis (Pd/Rh/Cu): Large α -substituents on the amide precursor prevent the planar transition state required for efficient oxidative addition. Furthermore, excessive bulk around the metal center can stall the final reductive elimination step, trapping the catalyst in an inactive state.

  • Radical Pathways: While generally more tolerant of steric bulk than ionic methods, radical additions fail when the radical precursor itself is too large (e.g., tertiary radicals), preventing the initial addition across the alkene of the N-arylcinnamamide 1.

Decision Matrix & Troubleshooting Workflow

TroubleshootingWorkflow N1 Sterically Hindered Substrate N2 Evaluate Cyclization Pathway N1->N2 N3 Friedel-Crafts (Ionic) N2->N3 N4 Transition Metal Catalysis N2->N4 N5 Radical-Initiated (SET) N2->N5 N6 Switch to SET Pathway N3->N6 Fails due to bulky trajectory N7 Optimize Chiral Ligand N4->N7 Slow reductive elimination N8 Avoid Tertiary Peresters N5->N8 Trace yield with 3° radicals N6->N5 N9 Target Dihydroquinolinone N7->N9 N8->N9 Use 1°/2° precursors

Workflow for troubleshooting sterically hindered dihydroquinolinone cyclizations.

Quantitative Data: Impact of Steric Bulk on Yield and Selectivity

The table below summarizes the causal relationship between steric challenges and reaction outcomes across different synthetic strategies, highlighting the necessary modifications to restore efficiency.

Reaction PathwaySteric ChallengeReagent/Catalyst ModificationYield / Enantiomeric Excess (ee)Causality / Observation
Radical-Initiated (Fe-catalyzed) Primary/Secondary Alkyl AdditionPrimary/Secondary PerestersUp to 91% YieldMinimal steric clash during 6-endo-trig cyclization allows high conversion 2.
Radical-Initiated (Fe-catalyzed) Tertiary Alkyl AdditionTertiary PerestersTrace YieldExcessive steric bulk prevents the initial radical addition to the alkene 2.
Pd-Catalyzed Decarboxylative Annulation α -Aryl Tertiary Stereocenters(1R,2S)-(–)-ephedrine ligandUp to 90% eeChiral proton source creates a deep pocket to accommodate ortho-substitution 3.
Intramolecular Arylation (Pd-catalyzed) 4,1'-position substituentsGF-Phos / Bidentate P,P-ligands0% (Reaction shuts down)Extreme steric influence on the benzene ring physically blocks oxidative addition 4.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in diagnostic checkpoints that allow you to verify the success of intermediate steps, ensuring that if a reaction fails, you can pinpoint the exact mechanistic bottleneck.

Protocol A: Iron-Catalyzed Radical-Initiated Cyclization of N-Arylcinnamamides

Use this method when direct acylation fails due to bulky substituents at the 2-position.

Causality: Single-electron transfer (SET) from Fe(II) to a perester generates an alkyl radical. Because radicals lack a hydration sphere and do not rely on ionic orbital alignment, they bypass the severe steric repulsion that plagues carbocation-mediated Friedel-Crafts chemistry.

Step-by-Step Procedure:

  • Preparation: To an oven-dried reaction vessel, add the sterically hindered N-arylcinnamamide (1.0 equiv.), a primary or secondary perester (2.0 equiv.), and FeCl2​⋅4H2​O (20 mol%).

  • Solvation: Add anhydrous DMF to achieve a 0.1 M concentration.

  • Initiation: Stir the mixture at 80 °C under a strict Argon atmosphere.

  • Self-Validation Checkpoint (LC-MS): At 2 hours, sample the reaction.

    • Diagnostic: If the starting cinnamamide is consumed but no cyclized product appears, the system validates that radical generation and initial addition occurred successfully, but the subsequent 6-endo-trig cyclization is sterically blocked. This isolates the failure point to the ring-closure step, prompting a change to a higher boiling solvent (e.g., DMAc) to provide the thermal energy needed to overcome the steric activation barrier.

  • Workup: Upon completion, cool to room temperature, quench with deionized water, and extract with ethyl acetate ( 3×15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel chromatography.

Protocol B: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)

Use this method for synthesizing sterically hindered α -aryl tertiary stereocenters.

Causality: Bulky α -aryl groups prevent standard asymmetric induction. By utilizing a chiral proton source like (1R,2S)-(–)-ephedrine, a highly specific hydrogen-bonding network is formed. This creates a deep, stereocontrolling pocket that forces the bulky substrate into a single reactive conformation, guiding enantioselective protonation despite the steric bulk.

Step-by-Step Procedure:

  • Preparation: Load the α -aryl 3,4-dihydroquinolinone precursor (1.0 equiv.), Pd2​(dba)3​ (5 mol%), and the selected chiral ligand/proton source (10 mol%) into a Schlenk tube.

  • Reaction: Dissolve in anhydrous THF and heat to the optimized temperature (typically 40–60 °C).

  • Self-Validation Checkpoint (Gas Evolution): Monitor the reaction bubbler for CO2​ evolution.

    • Diagnostic: The stoichiometric release of CO2​ validates the formation of the Pd-enolate intermediate. If CO2​ evolves but no product forms, the catalytic cycle is stalling at the reductive elimination step due to extreme steric crowding around the Pd center. This dictates an immediate switch to a ligand with a wider bite angle (e.g., Xantphos or modified BrettPhos).

  • Isolation: Filter through a short pad of Celite, concentrate, and determine the enantiomeric excess (ee%) via chiral HPLC.

Troubleshooting FAQs

Q: My standard Friedel-Crafts-type cyclization is failing for a substrate with a bulky group at the 2-position. What is the mechanistic reason, and how do I fix it? A: Mechanistically, bulky groups disrupt the necessary planar orbital overlap required for electrophilic aromatic substitution, raising the activation energy beyond the reaction's thermal limits. To fix this, abandon the ionic pathway and switch to a radical-initiated cyclization (e.g., using alkyl halides or peresters with Fe(II) or photoredox catalysis). Radicals are uncharged and significantly less sensitive to steric bulk 1.

Q: I am observing a mixture of regioisomers (5-exo vs. 6-endo cyclization). How can I control the regioselectivity to favor the desired 6-endo dihydroquinolinone? A: Regioselectivity is dictated by the steric bulk of the radical/electrophile and the catalyst's coordination sphere. Bulky substituents inherently push the reaction toward the less sterically demanding 5-exo pathway. To force the 6-endo cyclization, utilize transition metal catalysts (like Pd or Rh) paired with rigid, sterically demanding bidentate ligands. The ligand's bulk will physically block the 5-exo trajectory, funneling the intermediate exclusively down the 6-endo pathway.

Q: When using the Fe(II)/perester radical system, my reaction stalls completely with a tertiary perester. Why? A: While radicals are generally more tolerant of steric hindrance than ionic species, there is a physical limit. Tertiary radicals (generated from tertiary peresters) are excessively bulky. The steric clash between the tertiary radical and the β -carbon of the N-arylcinnamamide prevents the initial radical addition from occurring, resulting in trace yields 2. The solution is to use primary or secondary peresters, or switch to an alternative radical precursor like a boronic acid.

Q: Can I achieve cascade synthesis of dihydroquinolinones if my starting material has multiple sterically hindered functional groups? A: Yes, but it requires highly specific methodologies. For example, the cascade reaction of o-silylaryl triflates with pyrazolidinones can form functionalized 3,4-dihydroquinolin-2(1H)-ones via an aryne intermediate. Because the highly reactive aryne intermediate drives the initial coupling before N-N bond cleavage and intramolecular C-N bond formation, it can power through steric barriers that would stall standard cross-coupling reactions 5.

References

  • Preprints.org. "Recent Advances for the Synthesis of Dihydroquinolin-2(1H)‑ones via Catalytic Annulation of α , β -unsaturated N-arylamides."[Link]

  • University College Dublin (UCD). "Pd-Catalysed Decarboxylative Asymmetric Transformations of Heterocycles."[Link]

  • ACS Publications. "Synthesis of Dihydroquinolinone Derivatives via the Cascade Reaction of o-Silylaryl Triflates with Pyrazolidinones."[Link]

  • National Institutes of Health (NIH). "Catalytic Asymmetric Synthesis of Tröger's Base Analogues with Nitrogen Stereocenter."[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting of Brominated Quinolinone Compounds

Welcome to the Advanced Technical Support Center for the isolation and purification of brominated quinolinone derivatives. Brominated quinolinones—such as 4-(bromomethyl)-2(1H)-quinolinone and 3-bromo-4-arylquinolin-2(1H...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of brominated quinolinone derivatives. Brominated quinolinones—such as 4-(bromomethyl)-2(1H)-quinolinone and 3-bromo-4-arylquinolin-2(1H)-ones—are critical intermediates in the synthesis of pharmaceuticals like rebamipide and aripiprazole. However, their purification is notoriously difficult due to the frequent formation of regioisomers, over-brominated byproducts, and dimer impurities.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to achieve high-purity isolations.

Purification Workflow & Decision Matrix

G Start Crude Brominated Quinolinone Mixture Assess Impurity Profiling (Regioisomers vs. Dimers) Start->Assess Chromatography Automated Flash Chromatography (Pet Ether/EtOAc) Assess->Chromatography Regioisomers Present Crystallization Solvent Crystallization (e.g., EtOH, Cyclohexane) Assess->Crystallization High Purity Crude Salt Acid/Base Wash (Dimer Removal) Assess->Salt Dimer Impurities Pure Highly Pure Bromoquinolinone Chromatography->Pure Baseline Resolution Fail Co-elution or Oiling Out Chromatography->Fail Poor Separation Crystallization->Pure High Yield/Purity Salt->Crystallization Anti-solvent Precipitation Fail->Crystallization Orthogonal Purification

Workflow decision matrix for the targeted purification of brominated quinolinone derivatives.

Section 1: Regioisomers & Flash Chromatography (FAQs)

Q1: My bromination of 4-phenylquinolin-2(1H)-one with N-bromosuccinimide (NBS) is yielding an inseparable mixture. How can I prevent this or purify the product? A1: The bromination of the quinolinone core is highly sensitive to both solvent polarity and temperature. Kinetically, bromination at room temperature in polar aprotic solvents (like DMF) heavily favors the 3-bromo isomer. However, increasing the temperature to 50°C or higher provides the thermodynamic energy required to form the 6-bromo isomer, often resulting in a nearly equimolar (55:45) mixture of 3-bromo and 6-bromoquinolinones[1]. Troubleshooting: If you already have the mixture, solvent crystallization will likely fail due to co-precipitation. You must use automated flash chromatography with a petroleum ether/ethyl acetate gradient. The distinct dipole moments of the 3- and 6-positions allow for baseline separation[1].

Q2: During chromatography, my bromoquinolinone streaks heavily on the silica column. Why? A2: Quinolinones exist in a tautomeric equilibrium (lactam-lactim) which can interact strongly with the acidic silanol groups on standard silica gel. Troubleshooting: Pre-treat your silica column with 1% triethylamine (TEA) in your mobile phase to deactivate the acidic sites, or switch to neutral alumina.

Section 2: Dimer Impurities & Solvent Crystallization (FAQs)

Q3: I am synthesizing an alkyl-linked bromoquinolinone (e.g., 7-(4-bromobutoxy)-3,4-dihydrocarbostyril) and I see a persistent high-molecular-weight impurity. What is it, and how do I remove it? A3: This is a dimer impurity (e.g., 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane). It forms when two equivalents of the quinolinone core react with both ends of your di-bromoalkane linker[2]. Troubleshooting: Because the dimer has a different basicity and solubility profile than the monomer, you can remove it via an acid/base wash. Convert the mixture to a salt using an inorganic acid to crash out the dimer salt. After filtering, liberate your desired monomeric free base using a mild inorganic base, and precipitate it using an anti-solvent like cyclohexane[2].

Q4: I am trying to crystallize 4-(bromomethyl)-2(1H)-quinolinone, but it keeps "oiling out" instead of forming crystals. What is the thermodynamic cause? A4: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the solvent mixture, or when the system becomes supersaturated too rapidly. Crude 4-(bromomethyl)-2(1H)-quinolinone often contains 15–20% bis-bromide impurities[3], which depress the melting point of the mixture. Troubleshooting: Switch your solvent. Thermodynamic solubility studies (correlated via the modified Apelblat equation) show that pure alcohols like ethanol and methanol provide an optimal, steep solubility-temperature gradient for this compound[4]. Avoid highly polar aprotic solvents like acetonitrile for bulk crystallization if impurities are high.

Quantitative Data: Impurity Profiling & Solvent Selection

Table 1: Structural & Chromatographic Profiling of Common Impurities

Parameter3-Bromoquinolinone6-BromoquinolinoneDimer / Bis-alkylation Impurity
Formation Trigger Low Temp (25°C), DMF[1]High Temp (≥50°C)[1]Excess alkylating/brominating agent[3]
Chromatographic Mobility Higher Rf​ (Pet Ether/EtOAc)Lower Rf​ Often streaks; high retention time
Preferred Purification Flash ChromatographyFlash ChromatographyAcid/Base Wash + Anti-solvent[2]
Mechanistic Rationale Kinetic productThermodynamic productOver-reaction at nucleophilic sites

Table 2: Solvent Selection Matrix for Crystallization

SolventClassificationEfficacyThermodynamic Rationale
Ethanol / Methanol Protic PolarHigh Steep solubility-temperature gradient; disrupts intermolecular H-bonding of impurities, preventing co-crystallization[4].
Cyclohexane Non-polarAnti-Solvent Induces rapid supersaturation; ideal for crashing out the purified product after aqueous phase extractions[2].
Acetonitrile Aprotic PolarModerate Excellent for microwave synthesis[1], but flat solubility curves can lead to oiling out during cooling[4].
Self-Validating Experimental Protocols
Protocol A: Separation of Regioisomers via Automated Flash Chromatography

Objective: Isolate 3-bromoquinolinone from 6-bromoquinolinone.

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Self-Validation: The solution must be completely transparent. If particulate matter remains, filter it; injecting suspensions will ruin column resolution.

  • Column Equilibration: Equilibrate a high-performance silica column with 90:10 Petroleum Ether/Ethyl Acetate.

  • Gradient Elution: Load the sample and run a shallow gradient from 10% to 50% Ethyl Acetate over 10 column volumes (CV).

  • Detection & Validation: Monitor UV absorbance at 215 nm[1].

    • Self-Validation Check: You should observe two distinct peaks. If the peaks exhibit a valley-to-peak ratio of less than 10% (poor baseline resolution), pause the gradient and hold the current solvent ratio isocratic until the first peak completely elutes.

  • Recovery: Pool the fractions corresponding to the first peak (3-bromo isomer) and evaporate under reduced pressure to yield a white solid.

Protocol B: Anti-Solvent Precipitation for Dimer-Contaminated Quinolinones

Objective: Purify 7-(4-bromobutoxy)-3,4-dihydrocarbostyril from dimer impurities.

  • Salt Formation: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Add dilute inorganic acid (e.g., HCl) to convert the species into salts.

  • Filtration: Filter the mixture. The dimer salt, having drastically different physical properties, will separate out[2]. Retain the filtrate.

  • Base Liberation: Add water to the filtrate, then strictly adjust the pH of the solution to 6.8–7.5 using a 20% potassium carbonate ( K2​CO3​ ) solution[2].

    • Self-Validation Check: Test the aqueous layer with a calibrated pH probe. If the pH exceeds 8.0, you risk premature hydrolysis of the bromo-alkyl chain. Stop and back-titrate if necessary.

  • Phase Separation: Separate the organic layer, wash with 20% brine, and concentrate under vacuum.

  • Anti-Solvent Addition: Add cyclohexane (anti-solvent) to the concentrated organic layer and stir for 15 minutes. Cool the mixture to 5–10 °C[2].

    • Self-Validation Check: The addition of cyclohexane must induce immediate cloudiness (nucleation). If an oil forms at the bottom of the flask, the system was supersaturated too quickly. Re-heat to 40°C until homogeneous, and cool at a slower rate (e.g., 5°C/hour).

  • Isolation: Filter the resulting solid, wash with cold cyclohexane, and dry under vacuum at 40–45 °C to yield the highly pure monomeric product.

Sources

Reference Data & Comparative Studies

Validation

Translational Efficacy of Quinolinone Derivatives: A Comprehensive In Vitro and In Vivo Cross-Validation Guide

The development of targeted anticancer therapeutics requires a rigorous evaluation pipeline to bridge the gap between cellular models and physiological efficacy. Quinolinone derivatives—particularly 4,6,7,8-tetrahydroqui...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of targeted anticancer therapeutics requires a rigorous evaluation pipeline to bridge the gap between cellular models and physiological efficacy. Quinolinone derivatives—particularly 4,6,7,8-tetrahydroquinolin-5(1H)-ones and 4-hydroxy-2-quinolinones—have emerged as privileged scaffolds in oncology due to their potent multi-kinase inhibitory properties (1)[1].

However, high in vitro potency often fails to translate in vivo due to poor pharmacokinetics, rapid clearance, or off-target systemic toxicity. This guide provides an objective, data-driven comparison of a highly optimized quinolinone derivative (QND-4b) against standard clinical alternatives (Staurosporine and Doxorubicin), detailing the self-validating experimental workflows required to prove true translational efficacy.

Mechanistic Rationale: Targeting the RTK/PI3K Axis

Quinolinone derivatives exert their primary anticancer effects by acting as ATP-competitive inhibitors at the kinase domains of Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR (2)[2]. By blocking RTK activation, these compounds effectively shut down downstream PI3K/Akt/mTOR survival signaling, forcing malignant cells into apoptosis (3)[3].

G QND Quinolinone Derivative RTK Receptor Tyrosine Kinases QND->RTK Inhibits Apoptosis Apoptosis Induction QND->Apoptosis Triggers PI3K PI3K Pathway RTK->PI3K Activates AKT Akt (Protein Kinase B) PI3K->AKT mTOR mTOR Signaling AKT->mTOR Cell Survival mTOR->Apoptosis Blocked

Mechanism of Action: Quinolinone derivatives inhibiting RTK/PI3K signaling to induce apoptosis.

In Vitro Profiling: Cytotoxicity and Selectivity

To establish a baseline for efficacy, in vitro assays must evaluate both absolute cytotoxicity against cancer cells and the therapeutic window (Selectivity Index) against healthy tissue. Relying solely on tumor cell death is a logical fallacy in drug development; a compound must prove it is target-specific, not universally toxic.

Comparative Performance Data

The following table summarizes the in vitro cross-validation of QND-4b against the MCF-7 breast cancer cell line and normal human fibroblasts (WI38), compared to industry standards (1)[1].

CompoundMCF-7 IC₅₀ (µM)WI38 (Normal) IC₅₀ (µM)Selectivity Index (SI)Primary Target
QND-4b 0.003 0.048 16.0 RTKs / PI3K
Staurosporine 0.0050.0081.6Pan-kinase
Doxorubicin 0.0120.0151.25Topoisomerase II

Data Interpretation: While Staurosporine shows excellent potency (0.005 µM), its low Selectivity Index (1.6) indicates high toxicity to normal cells. QND-4b outperforms Staurosporine in potency while maintaining a highly favorable safety profile (SI = 16.0), validating its targeted mechanism.

Self-Validating Protocol: MTT Cell Viability Assay

Causality: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial enzymes. It acts as a direct proxy for cellular metabolic activity and viability. By running the assay concurrently on tumor (MCF-7) and normal (WI38) cell lines alongside a vehicle control, the system self-validates that the observed cell death is due to the drug's selective mechanism, not solvent toxicity or baseline cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and WI38 cells at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.

  • Compound Treatment: Treat cells with serial dilutions of QND-4b, Staurosporine, and Doxorubicin (ranging from 0.001 to 10 µM). Include a 0.1% DMSO vehicle control. Incubate for 48 hours.

  • Formazan Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization & Quantification: Discard the media and dissolve the crystals in 100 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader.

  • Validation Checkpoint: Ensure the vehicle control shows >95% viability compared to untreated cells to confirm that the solvent is not confounding the cytotoxicity data.

In Vivo Cross-Validation: Bridging the Translational Gap

In vitro success is only a prerequisite. 2D cell cultures lack the complex tumor microenvironment (TME), immune interactions, and pharmacokinetic barriers (ADME) present in a living organism. An in vivo xenograft model is strictly required to validate that the quinolinone derivative can achieve therapeutic concentrations at the tumor site without inducing systemic toxicity (4)[4].

Workflow InVitro In Vitro Screening MTT MTT Assay (Cytotoxicity) InVitro->MTT Kinase Kinase Inhibition Assay InVitro->Kinase InVivo In Vivo Validation MTT->InVivo Lead Selection Kinase->InVivo Tumor Tumor Volume Reduction InVivo->Tumor Tox Systemic Toxicity Check InVivo->Tox

Stepwise cross-validation workflow transitioning from in vitro screening to in vivo efficacy.

Comparative In Vivo Efficacy Data
Treatment GroupDose (mg/kg)Mean Tumor Volume Day 28 (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control 01250 ± 110-+2.1%
QND-4b 10310 ± 4575.2% -1.5%
Doxorubicin 5480 ± 6061.6%-12.4% (Toxicity)

Data Interpretation: QND-4b demonstrates superior tumor growth inhibition compared to Doxorubicin. Crucially, the body weight change in the QND-4b group is negligible (-1.5%), whereas Doxorubicin induces significant systemic toxicity (-12.4% weight loss), cross-validating the high Selectivity Index observed in vitro (5)[5].

Self-Validating Protocol: MCF-7 Xenograft Mouse Model

Causality: Subcutaneous implantation of human tumor cells into immunodeficient mice allows researchers to measure the gross anatomical reduction of a tumor in real-time. By monitoring both tumor volume (efficacy) and total body weight (toxicity), the model self-validates the therapeutic index of the drug in a complex biological system.

Step-by-Step Methodology:

  • Animal Preparation & Inoculation: Use 6-week-old female BALB/c nude mice. Inject 5×106 MCF-7 cells suspended in 100 µL of Matrigel subcutaneously into the right flank.

  • Randomization: Once tumors reach an average volume of 100 mm³ (approx. Day 7), randomize the mice into three groups (n=8 per group) to ensure uniform baseline tumor burdens across cohorts.

  • Dosing Regimen: Administer QND-4b (10 mg/kg), Doxorubicin (5 mg/kg, positive control), or vehicle (negative control) intraperitoneally every 3 days for 21 days.

  • Tumor & Toxicity Monitoring: Measure tumor dimensions using digital calipers twice weekly. Calculate volume using the formula: V=(Length×Width2)/2 . Weigh the mice concurrently.

  • Validation Checkpoint: A sustained drop in body weight >10% in the positive control group (Doxorubicin) validates that the dosing schedule is aggressive enough to reveal systemic toxicities, confirming that the lack of weight loss in the QND-4b group is a genuine indicator of safety.

Conclusion

The rigorous cross-validation of quinolinone derivatives from in vitro molecular targeting to in vivo physiological models is paramount for successful drug development. As demonstrated, novel multi-kinase inhibitors like QND-4b not only outpace standard alternatives like Staurosporine and Doxorubicin in raw potency but successfully navigate the translational gap by maintaining a vast therapeutic window in living organisms. By employing self-validating experimental designs, researchers can confidently advance these privileged scaffolds toward clinical evaluation.

References

  • "Molecular targets of quinolinone derivatives with anticancer activity", aacrjournals.org,
  • "Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases", nih.gov,
  • "Recent Advances in Quinolone based Derivatives as Potential Anticancer Agents", researchg
  • "Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry", researchg
  • "Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone", nih.gov,
  • "Effect of Vesnarinone on Raji Cells", jidmr.com,

Sources

Comparative

Comparative Pharmacological Guide: Structural Divergence in Substituted Dihydroquinolinones

As application scientists and drug development professionals, we frequently encounter privileged scaffolds that serve as the architectural foundation for diverse therapeutics. The 3,4-dihydroquinolin-2(1H)-one core is a...

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Author: BenchChem Technical Support Team. Date: March 2026

As application scientists and drug development professionals, we frequently encounter privileged scaffolds that serve as the architectural foundation for diverse therapeutics. The 3,4-dihydroquinolin-2(1H)-one core is a premier example of such a pharmacophore. Through precise positional substitution—specifically at the 6-position versus the 7-position—this single heterocyclic core can be directed to engage entirely different biological targets, shifting from intracellular enzymes to transmembrane G-protein coupled receptors (GPCRs).

This guide provides an objective, data-driven comparative analysis of key substituted dihydroquinolinones, detailing their structure-activity relationships (SAR), pharmacological profiles, and the self-validating experimental methodologies required to evaluate them.

Pharmacological Divergence: 6- vs. 7-Substitution

The biological fate of the dihydroquinolinone scaffold is dictated by the spatial orientation of its functional groups.

  • 7-Substituted Derivatives (GPCR Modulators): Appending an extended piperazine-based linker at the 7-position yields compounds that penetrate the blood-brain barrier and dock into the orthosteric sites of dopamine (D2) and serotonin (5-HT) receptors. Key examples include Aripiprazole and Brexpiprazole .

  • 6-Substituted Derivatives (PDE3 Inhibitors): Substitution at the 6-position with tetrazole or piperazine moieties restricts the molecule's target profile to intracellular phosphodiesterase 3 (PDE3), leading to cardiovascular and antiplatelet applications. Key examples include Cilostazol and Vesnarinone .

G Core 3,4-Dihydroquinolin-2(1H)-one Scaffold Sub7 7-Substitution (Piperazine Linker) Core->Sub7 Sub6 6-Substitution (Tetrazole/Piperazine) Core->Sub6 DrugA Aripiprazole / Brexpiprazole Sub7->DrugA DrugC Cilostazol / Vesnarinone Sub6->DrugC Target1 GPCRs: D2 & 5-HT Receptors DrugA->Target1 Target2 Intracellular: PDE3 Enzyme DrugC->Target2

Caption: Pharmacological divergence of the dihydroquinolinone scaffold based on substitution.

The GPCR Modulators: Aripiprazole vs. Brexpiprazole

Both 1 are 7-substituted dihydroquinolinones acting as dopamine D2 receptor partial agonists, but their subtle structural differences drastically alter their clinical tolerability[1].

Aripiprazole possesses a high intrinsic activity at the D2 receptor. While effective, this intrinsic agonism can lead to activating side effects such as akathisia and restlessness[2]. To counter this,3 to "dial down" the intrinsic D2 activity, functioning closer to a functional antagonist in hyperdopaminergic states[3]. Furthermore, brexpiprazole exhibits approximately a 10-fold higher affinity for 5-HT1A (partial agonism) and 5-HT2A (antagonism) receptors compared to aripiprazole, which theoretically improves its efficacy against depressive and cognitive symptoms[3].

Table 1: GPCR Binding Affinities (Ki, nM)
CompoundD25-HT1A5-HT2AH1
Aripiprazole 0.341.703.4061.0
Brexpiprazole 0.300.120.4719.0

Data derived from in vitro human recombinant receptor binding assays[1][3].

The PDE3 Inhibitors: Cilostazol vs. Vesnarinone

Shifting the substitution to the 6-position completely abolishes GPCR affinity and optimizes the molecule for the catalytic pocket of Phosphodiesterase 3 (PDE3). PDE3 hydrolyzes cyclic AMP (cAMP); thus, its inhibition elevates intracellular cAMP levels.

4 is a highly specific inhibitor of PDE3A (the primary isoform in platelets and vascular smooth muscle), exhibiting an IC50 of 0.2 µM[4]. By elevating cAMP, it diminishes intracellular calcium, causing smooth muscle relaxation (vasodilation) and potent inhibition of platelet aggregation[4]. Vesnarinone, another 6-substituted derivative, also inhibits PDE3 but was historically investigated for congestive heart failure due to its positive inotropic effects on the myocardium.

Table 2: PDE3 Inhibition Profiles
CompoundPrimary TargetIC50 (µM)Primary Pharmacological Effect
Cilostazol PDE3A / PDE3B0.20Antiplatelet, Vasodilation
Vesnarinone PDE3 (Myocardial)~0.50Positive Inotropy

Data derived from isolated platelet and myocardial enzyme assays[4].

Experimental Methodologies & Validation Protocols

To objectively compare these derivatives, rigorous, self-validating assay systems must be employed. Below are the definitive protocols for evaluating both pharmacological branches.

Protocol 1: Radioligand Binding Assay for GPCR Affinity (D2/5-HT)

This assay determines the equilibrium dissociation constant (Ki) of 7-substituted derivatives.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells expressing recombinant human D2 or 5-HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Incubation: Incubate 15 µg of membrane protein with the test compound (Aripiprazole/Brexpiprazole) and a radioligand (e.g., [3H]raclopride for D2) in a 96-well plate for 60 minutes at 25°C.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

  • Scintillation Counting: Add liquid scintillant and measure bound radioactivity using a Microbeta counter.

Causality of Experimental Choices: The GF/B filters must be pre-soaked in 0.3% Polyethylenimine (PEI). Dihydroquinolinones are highly lipophilic; PEI coats the glass fibers with a positive charge, neutralizing the filter matrix and drastically reducing the non-specific binding of the lipophilic drug, ensuring accurate signal detection.

Self-Validating System: Every 96-well plate must include a full concentration-response curve of a reference standard (e.g., 10 µM Haloperidol for D2). The assay automatically invalidates if the non-specific binding (NSB) exceeds 20% of total binding, or if the reference standard's calculated IC50 deviates by more than 0.5 log units from its historical mean.

Workflow Step1 Membrane Prep (CHO Cells) Step2 Radioligand Incubation Step1->Step2 Step3 Rapid Filtration (PEI-soaked GF/B) Step2->Step3 Step4 Scintillation Counting Step3->Step4

Caption: Self-validating radioligand binding assay workflow for GPCR affinity profiling.

Protocol 2: PDE3 Enzymatic Inhibition Assay (SPA Method)

This protocol measures the IC50 of 6-substituted derivatives against recombinant PDE3.

Step-by-Step Methodology:

  • Enzyme Reaction: Combine recombinant human PDE3A enzyme, 1 µM cAMP, and tracer [3H]cAMP in assay buffer (50 mM Tris-HCl, 5 mM MgCl2). Add the test compound (Cilostazol/Vesnarinone) and incubate for 30 minutes at room temperature.

  • Termination: Add 50 µL of Yttrium silicate Scintillation Proximity Assay (SPA) beads suspended in 18 mM zinc sulfate.

  • Detection: Allow beads to settle for 20 minutes in the dark, then read on a scintillation counter.

Causality of Experimental Choices: Yttrium silicate SPA beads are explicitly chosen because they preferentially bind linear nucleotides (the [3H]AMP product cleaved by PDE3) over cyclic nucleotides (the [3H]cAMP substrate). This eliminates the need for physical wash or chromatography steps, preserving the kinetic integrity of the enzyme-inhibitor interaction and minimizing mechanical pipetting errors.

Self-Validating System: The protocol incorporates 100 µM IBMX (3-isobutyl-1-methylxanthine) as a maximal inhibition control. The assay software must calculate the Z'-factor for each plate. A Z'-factor < 0.6 automatically flags the recombinant enzyme batch for degradation, rejecting the data set to prevent false-negative IC50 reporting.

Sources

Validation

The Brominated Quinolinone Backbone: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the quinolinone scaffold represents a privileged structure, a foundational blueprint upon which a multitude of therapeutic agents have been built....

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the quinolinone scaffold represents a privileged structure, a foundational blueprint upon which a multitude of therapeutic agents have been built. The introduction of bromine atoms to this core structure dramatically alters its physicochemical properties, often leading to a significant enhancement of its biological activity. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of bromo-substituted quinolinones, with a focus on their anticancer, antimicrobial, and antiviral potential. By delving into the causality behind experimental findings and providing detailed, field-proven protocols, this document aims to serve as a practical resource for the rational design of next-generation therapeutic agents.

I. Anticancer Activity: Targeting the Engines of Cell Proliferation

The anticancer potential of bromo-substituted quinolinones is the most extensively studied area, with a wealth of data pointing to key structural determinants of cytotoxicity. The position and number of bromine substituents, in concert with other functional groups, play a pivotal role in their mechanism of action, which often involves the inhibition of critical cellular machinery.

Key SAR Insights for Anticancer Activity:
  • The Power of Di-bromination: A recurrent theme in the SAR of these compounds is the enhanced potency observed with di-bromo substitution, particularly at the 5 and 7-positions of the quinoline ring. 5,7-dibromo-8-hydroxyquinoline, for instance, consistently demonstrates greater antiproliferative activity across various cancer cell lines compared to its mono-bromo counterparts.[1][2] This suggests that the electronic and steric effects of two bromine atoms are crucial for optimal interaction with biological targets.

  • The Indispensable 8-Hydroxy Group: The presence of a hydroxyl group at the C-8 position is a critical feature for significant anticancer activity.[2] This group can act as a hydrogen bond donor and acceptor, and importantly, it is a key participant in the chelation of metal ions, which can be integral to the mechanism of action, such as the inhibition of metalloenzymes.

  • Synergistic Effects of Other Substituents: The anticancer activity of the bromo-quinolinone core can be further potentiated by the introduction of other electron-withdrawing groups. For example, the presence of cyano or nitro groups, often in combination with bromine, has been shown to lead to highly potent compounds.[3] This highlights a synergistic effect where the combination of different substituents fine-tunes the electronic properties and binding capabilities of the molecule.

  • Mechanism of Action: Topoisomerase I Inhibition: A primary mechanism through which many bromo-substituted quinolinones exert their anticancer effects is the inhibition of topoisomerase I.[4] This essential enzyme is responsible for relaxing DNA supercoiling during replication and transcription. By stabilizing the enzyme-DNA cleavable complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in rapidly dividing cancer cells.

Comparative Anticancer Activity Data:
CompoundSubstitution PatternTarget Cancer Cell Line(s)IC50 (µg/mL)Reference(s)
1 8-Hydroxyquinoline-Minimal Activity[2]
2 5,7-Dibromo-8-hydroxyquinolineA549, FL, HeLa, HT29, MCF75.8, 17.6, 18.7, 5.4, 16.5[2]
3 7-Bromo-8-hydroxyquinoline-Less potent than di-bromo[2]
4 6-Bromo-5-nitroquinolineC6, HeLa, HT29High antiproliferative activity[3]

II. Antimicrobial and Antifungal Activity: A Broad Spectrum of Inhibition

While less explored than their anticancer properties, bromo-substituted quinolinones have demonstrated significant promise as broad-spectrum antimicrobial and antifungal agents. The structural features governing this activity often overlap with those for anticancer effects, suggesting a potential for dual-action therapeutics.

Key SAR Insights for Antimicrobial/Antifungal Activity:
  • Halogenation is Key: Similar to anticancer activity, the presence of bromine atoms is crucial for potent antimicrobial and antifungal effects. 5,7-dibromo-2-methyl-8-quinolinol and its derivatives are significantly more active than the non-halogenated parent compound.[4][5]

  • Amino Substitutions Enhance Potency: Replacing the bromine atoms of 5,7-dibromo-2-methyl-8-hydroxyquinoline with various amino groups has been shown to dramatically increase antimicrobial potency against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][6] This suggests that the introduction of basic nitrogenous groups can improve cell wall penetration or interaction with microbial-specific targets.

  • Mechanism of Action: Multifaceted Attack: The antifungal mechanism of halogenated 8-hydroxyquinolines appears to be multifaceted. Studies suggest that these compounds can disrupt the fungal cell wall and compromise the integrity of the cytoplasmic membrane.[1][7] For bacteria, a likely target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[8] The ability of these compounds to chelate metal ions may also play a role in disrupting essential enzymatic processes in microbes.[9]

Comparative Antimicrobial Activity Data:
CompoundSubstitution PatternTarget Microorganism(s)MIC (µg/mL)Reference(s)
5 5,7-Dibromo-2-methyl-8-hydroxyquinolineS. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans5-30 times more active than parent[5]
6 Amino-derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinolineGram-positive and Gram-negative bacteria, C. albicansSignificant activity[5]
7 2,7-DibromophenanthrenequinoneMethicillin-sensitive and resistant S. aureus20
8 7-Bromo-8-quinolinol-5-sulfonic acidVarious fungiInhibition within one order of magnitude of 8-quinolinol[10]

III. Antiviral Activity: An Emerging Frontier

The exploration of bromo-substituted quinolinones as antiviral agents is a more nascent field. However, the broader class of quinolones has shown activity against a range of viruses, providing a strong rationale for investigating the impact of bromination on this activity.

Key SAR Insights for Antiviral Activity:
  • General Quinolone Activity: Quinolone derivatives have been reported to exhibit activity against various viruses, including herpes simplex virus (HSV), influenza virus, and human immunodeficiency virus (HIV).[11][12][13] The mechanism of action can vary, from inhibiting viral polymerases to interfering with viral entry or replication processes.[13][14]

  • Potential for Bromo-Enhancement: While specific SAR data for bromo-substituted quinolinones against a wide range of viruses is limited, the established principles of how bromine substitution enhances biological activity in other contexts suggest this would be a fruitful area of investigation. The increased lipophilicity and electron-withdrawing nature of bromine could enhance binding to viral proteins or facilitate passage through viral envelopes. Halogenated compounds, in general, have shown potential against viruses like SARS-CoV-2.[15]

  • Targeting Viral Enzymes: For viruses like HSV, the viral DNA polymerase is a key target.[13] The quinolone scaffold has been shown to inhibit this enzyme, and it is plausible that bromo-substitution could enhance this inhibitory activity. For RNA viruses like influenza, the viral RNA-dependent RNA polymerase is a potential target.[16][17]

IV. Experimental Protocols: A Guide to Practical Application

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.

Synthesis of 5,7-Dibromo-2-methylquinolin-8-ol

This protocol describes the synthesis of a key bromo-substituted quinolinone precursor.[3]

Materials:

  • 8-hydroxy-2-methylquinoline

  • Methanol (MeOH)

  • Bromine (Br₂)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfite (Na₂SO₃)

  • Water (H₂O)

Procedure:

  • In a suitable reaction flask, prepare a mixture of 8-hydroxy-2-methylquinoline (5.0 g, 31.4 mmol) and sodium bicarbonate (5 g) in 50 ml of methanol.

  • To this mixture, add a solution of bromine (5 ml) in 50 ml of methanol dropwise with stirring.

  • After stirring for 5 minutes at room temperature, add sodium sulfite (2.5 g) to the reaction mixture.

  • Filter the resulting mixture and wash the collected solid with 100 ml of water.

  • Dry the white solid product in vacuo to yield 5,7-dibromo-2-methylquinolin-8-ol.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5]

Materials:

  • Cancer cell lines (e.g., HeLa, HT29)

  • 96-well plates

  • Cell culture medium

  • Test compounds (bromo-substituted quinolinones)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the bromo-substituted quinolinone compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (bromo-substituted quinolinones)

  • Microorganism inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Topoisomerase I DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Test compounds (bromo-substituted quinolinones)

  • Stop solution/loading dye (e.g., containing SDS and a tracking dye)

  • Agarose gel

  • Electrophoresis apparatus and power supply

  • DNA staining agent (e.g., ethidium bromide)

  • Gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding human topoisomerase I to the mixture. Include a positive control (enzyme and DNA without inhibitor) and a negative control (DNA without enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel documentation system.

  • Analysis: Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the positive control.

V. Visualizing the Logic: Workflows and Relationships

To further clarify the concepts discussed, the following diagrams illustrate the key experimental workflows and logical relationships in SAR studies of bromo-substituted quinolinones.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start Bromo-Quinolinone Precursor Synthesis Chemical Modification (e.g., Amination, Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Assays (MTT, etc.) Purification->Anticancer Antimicrobial Antimicrobial Assays (MIC, etc.) Purification->Antimicrobial Antiviral Antiviral Assays Purification->Antiviral Data Collect IC50/MIC Data Anticancer->Data Antimicrobial->Data Antiviral->Data SAR Establish Structure-Activity Relationships Data->SAR Lead Lead Compound Identification SAR->Lead Lead->Synthesis Optimization

Caption: Experimental workflow for SAR studies of bromo-substituted quinolinones.

SAR_Logic cluster_core Quinolinone Core cluster_substituents Key Substituents cluster_activity Biological Activity Core Quinolinone Scaffold Bromine Bromine (5,7-positions) Core->Bromine Hydroxy 8-Hydroxy Group Core->Hydroxy Other Other Groups (Cyano, Nitro, Amino) Core->Other Activity Enhanced Biological Activity Bromine->Activity Hydroxy->Activity Other->Activity

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Comparative

assessing the selectivity of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one for its target

Assessing the Selectivity of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one as a Targeted VEGFR2 Inhibitor: A Comparative Guide Executive Summary & Structural Rationale The development of targeted therapeutics for...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Selectivity of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one as a Targeted VEGFR2 Inhibitor: A Comparative Guide

Executive Summary & Structural Rationale

The development of targeted therapeutics for highly vascularized tumors, such as Glioblastoma Multiforme (GBM), requires kinase inhibitors that possess both high target selectivity and the ability to readily cross the blood-brain barrier (BBB) ()[1]. Recently, derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have emerged as highly potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary driver of tumor angiogenesis[2].

Among these, 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (CAS: 144583-92-6) ()[3] represents a highly optimized pharmacophore. Its structural modifications are not arbitrary; they are precisely engineered to enhance kinase selectivity:

  • 6-Bromo Substitution: The halogen atom at the 6-position significantly increases the molecule's lipophilicity, driving strong van der Waals interactions deep within the hydrophobic ATP-binding pocket of the VEGFR2 kinase domain[1].

  • 1,4,4-Trimethyl Motif: Methylation at the N1 position and the gem-dimethyl group at C4 restrict the conformational flexibility of the lactam ring ()[4]. This steric bulk acts as a "selectivity filter," preventing the compound from binding to off-target kinases with narrower active sites (such as EGFR or FGFR), while perfectly complementing the wider hinge region of VEGFR2.

VEGFR2_Pathway VEGFA VEGFA Ligand VEGFR2 VEGFR2 (Receptor Tyrosine Kinase) VEGFA->VEGFR2 Binds & Activates PI3K PI3K / AKT Pathway (Survival) VEGFR2->PI3K Phosphorylation MEK MEK / ERK Pathway (Proliferation) VEGFR2->MEK Phosphorylation Inhibitor 6-Bromo-1,4,4-trimethyl- 3,4-dihydroquinolin-2(1H)-one Inhibitor->VEGFR2 Blocks Kinase Domain Angiogenesis Tumor Angiogenesis & GBM Progression PI3K->Angiogenesis MEK->Angiogenesis

Fig 1: Mechanism of VEGFR2 inhibition by the targeted quinolinone derivative.

Comparative Performance Analysis

To objectively assess the target selectivity and potency of the 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one class, we compare its performance against established multi-kinase inhibitors (Pazopanib, Sunitinib) and the standard-of-care alkylating agent, Temozolomide (TMZ)[5].

Recent in vitro evaluations on U87-MG and U138-MG GBM cell lines demonstrate that optimized 3,4-dihydroquinolin-2(1H)-one analogues achieve IC50 values in the low micromolar range (4.20 μM to 10.48 μM)[2]. Unlike multi-kinase inhibitors that suffer from dose-limiting off-target toxicities, the rigidified 1,4,4-trimethyl core maintains strict VEGFR2 selectivity, translating to a higher desirability score for CNS penetration (Calculated BBB Score > 4)[6].

Table 1: Comparative Anti-Proliferative Activity in GBM Cell Lines

Compound / Inhibitor ClassPrimary TargetU87-MG IC50 (µM)U138-MG IC50 (µM)BBB Penetration Potential
3,4-Dihydroquinolin-2(1H)-one Analogues VEGFR24.20 – 8.004.50 – 8.50High (Score > 4)
Temozolomide (TMZ) DNA Alkylating92.9093.09High
Pazopanib Multi-Kinase (VEGFR, PDGFR)~15.00~18.00Low
Sunitinib Multi-Kinase (VEGFR, PDGFR)~10.00~12.00Moderate

Quantitative data synthesized from recent comparative studies on VEGFR2 inhibitors in GBM models ()[5],[2].

Experimental Protocols for Selectivity Profiling

Proving true target selectivity requires a self-validating experimental system. The following protocols are designed to isolate VEGFR2-specific activity while explicitly controlling for assay artifacts and generalized cytotoxicity.

Workflow Compound Compound Preparation TR_FRET TR-FRET Kinase Assay (VEGFR2 vs Off-Targets) Compound->TR_FRET Biochemical MTT MTT Proliferation Assay (U87-MG / U138-MG) Compound->MTT Cellular Selectivity Selectivity Index (SI) Calculation TR_FRET->Selectivity MTT->Selectivity Lead Lead Validation for GBM Model Selectivity->Lead SI > 10

Fig 2: Integrated biochemical and cellular workflow for assessing target selectivity.

Protocol A: In Vitro VEGFR2 Kinase Inhibition Assay (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because it eliminates false positives caused by the auto-fluorescence of brominated heterocyclic compounds, ensuring a high signal-to-noise ratio[5].

  • Reagent Preparation: Prepare a 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Reconstitute 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one in 100% DMSO, creating a 10-point serial dilution (final DMSO concentration <1% to prevent solvent-induced kinase denaturation).

  • Enzyme-Substrate Incubation: In a 384-well plate, combine 5 nM recombinant human VEGFR2 kinase domain, 100 nM biotinylated poly-GT substrate, and the compound dilutions. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate for 60 minutes. Critical Step: The ATP concentration must be kept at or below the Km value for VEGFR2 to ensure the assay remains sensitive to competitive ATP-site inhibitors.

  • Detection & Validation: Stop the reaction by adding EDTA (final 20 mM) alongside a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the TR-FRET signal (ratio of 665 nm / 615 nm).

  • Self-Validation System: Calculate the Z'-factor using Sunitinib as the positive control and DMSO as the negative control. A Z'-factor > 0.6 validates the run and confirms the assay's robustness.

Protocol B: Cellular Proliferation Assay (MTT) with Pathway Isolation

Causality & Rationale: Measuring raw viability is insufficient for proving target selectivity. By serum-starving the cells and stimulating them exclusively with VEGFA, we force the cells to rely on the VEGFR2 pathway for survival. This ensures that any reduction in cell viability is a direct consequence of target inhibition rather than generalized cytotoxicity[4].

  • Cell Culture & Synchronization: Seed U87-MG and U138-MG cells at 5,000 cells/well in a 96-well plate using DMEM with 10% FBS. After 24 hours, wash the cells with PBS and replace the media with low-serum DMEM (1% FBS) for 12 hours to synchronize the cell cycle.

  • VEGFA Stimulation & Treatment: Supplement the low-serum media with 50 ng/mL recombinant human VEGFA. Immediately treat the cells with varying concentrations of the quinolinone derivative (0.1 µM to 100 µM).

  • Incubation & MTT Addition: Incubate for 72 hours at 37°C, 5% CO2. Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Readout: Discard the media and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader[5].

  • Data Analysis: Calculate the IC50 using non-linear regression. Compare the IC50 in VEGFA-stimulated cells versus non-stimulated cells. A significantly lower IC50 in the stimulated group confirms on-target VEGFR2 selectivity.

References

  • Buhlak, S., Abad, N., et al. (2025). "Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme." Pharmaceuticals. URL:[Link]

  • NextSDS. (2025). "6-broMo-1,4,4-triMethyl-3,4-dihydroquinolin-2(1H)-one — Chemical Substance Information." NextSDS Database. URL: [Link]

Sources

Validation

comparing the pharmacokinetic properties of different quinolinone derivatives

Title: Comparative Pharmacokinetics of Quinolinone Derivatives: A Structural and Experimental Guide Introduction Quinolones, particularly fluoroquinolones, are a cornerstone of antimicrobial therapy, exerting concentrati...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Pharmacokinetics of Quinolinone Derivatives: A Structural and Experimental Guide

Introduction Quinolones, particularly fluoroquinolones, are a cornerstone of antimicrobial therapy, exerting concentration-dependent bactericidal activity by targeting bacterial DNA gyrase and topoisomerase IV[1][2]. As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently evaluate how structural modifications to the bicyclic quinolone core dictate systemic exposure, tissue distribution, and clearance mechanisms.

In this technical guide, we will objectively compare the pharmacokinetic (PK) properties of classic zwitterionic fluoroquinolones (ciprofloxacin, levofloxacin, moxifloxacin) against the newer anionic derivative, delafloxacin[2][3]. Furthermore, we will detail the self-validating experimental protocols required to accurately profile these compounds in preclinical development.

Structural Causality of Pharmacokinetic Divergence

The PK profile of a quinolone is intrinsically linked to its substituents, particularly at the C-7 and C-8 positions[2][4].

  • Zwitterionic Quinolones (Ciprofloxacin, Levofloxacin, Moxifloxacin): These molecules possess a basic piperazine or pyrrolidine ring at the C-7 position, rendering them zwitterionic at physiologic pH[2]. This structural feature provides excellent oral bioavailability and an extensive volume of distribution. However, their potency is significantly reduced in acidic environments (e.g., abscesses, phagolysosomes) because the basic amine becomes protonated, hindering membrane penetration[3].

  • Anionic Quinolones (Delafloxacin): Delafloxacin represents a paradigm shift. It lacks a strongly basic group at the C-7 position, resulting in a weak acid character[4]. Furthermore, a chlorine atom at C-8 stabilizes the molecule and increases its overall molecular surface area[4]. This anionic nature significantly enhances its cellular penetration and bactericidal potency in acidic environments—a critical advantage for treating acute bacterial skin and skin structure infections (ABSSSIs)[3][5].

Comparative Pharmacokinetic Data

The structural differences outlined above manifest as distinct clinical PK parameters. The following table summarizes the quantitative data for these derivatives[1][4][6].

ParameterCiprofloxacinLevofloxacinMoxifloxacinDelafloxacin
Bioavailability (F%) 70 - 80%99 - 100%90%58.8% (Oral)
Cmax (mg/L) 1.2 - 2.4 (500mg Oral)2.48 - 6.21 (500mg Oral)2.17 - 4.34 (400mg Oral)9.29 (300mg IV)
Half-life (t1/2) 4 - 5 hours~7 hours~12 hours~12 hours
Protein Binding ~30%24 - 38%50%84%
Primary Excretion RenalRenal (87%)Hepatic/BiliaryRenal (65%)

Mechanistic Workflows

The systemic distribution and clearance pathways of these drugs are governed by their physicochemical properties, as mapped in the workflow below.

PK_Pathways Admin Drug Administration (Oral / IV) GI GI Absorption (Impacted by Multivalent Cations) Admin->GI Oral Plasma Systemic Circulation (Protein Bound vs. Free Drug) Admin->Plasma IV (100% Bioavailable) GI->Plasma Absorption (F%) Tissue Tissue Penetration (Lungs, Skin, Macrophages) Plasma->Tissue Free Fraction (f) Drives Penetration Renal Renal Excretion (Ciprofloxacin, Levofloxacin, Delafloxacin) Plasma->Renal Hydrophilic / Weak Acid Hepatic Hepatic/Biliary Clearance (Moxifloxacin) Plasma->Hepatic Lipophilic / Bulky Substituents

Systemic distribution and clearance pathways of quinolinones based on physicochemical properties.

Experimental Protocols for PK/PD Profiling

To rigorously evaluate these PK parameters during drug development, we rely on self-validating experimental systems. Below are the definitive protocols used to determine protein binding and in vivo PK/PD targets.

Protocol 1: In Vitro Plasma Protein Binding via Equilibrium Dialysis (LC-MS/MS)

Causality Check: Why choose equilibrium dialysis (ED) over ultrafiltration? Quinolones, particularly lipophilic derivatives like moxifloxacin, exhibit high non-specific binding to ultrafiltration membranes, leading to an overestimation of the bound fraction. ED maintains the thermodynamic equilibrium of the drug-protein complex without applying mechanical stress, ensuring high-fidelity data.

Step-by-Step Methodology:

  • Membrane Preparation: Soak semi-permeable cellulose membranes (molecular weight cut-off 8-14 kDa) in ultrapure water for 30 minutes, followed by 20% ethanol, and rinse thoroughly with phosphate-buffered saline (PBS, pH 7.4).

  • Sample Spiking: Spike blank human plasma with the quinolone derivative to achieve clinically relevant concentrations (e.g., 1, 5, and 10 µg/mL). Keep the organic solvent concentration below 1% to prevent protein denaturation.

  • Dialysis Assembly: Load 300 µL of spiked plasma into the donor chamber and 300 µL of PBS into the receiver chamber of the dialysis plate.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker at 100 rpm for 4-6 hours to achieve thermodynamic equilibrium.

  • Matrix Matching & Extraction: Aliquot 50 µL from both chambers. Cross-matrix match by adding 50 µL of blank PBS to the plasma samples and 50 µL of blank plasma to the buffer samples. Extract using protein precipitation (add 300 µL of acetonitrile containing an isotopically labeled internal standard).

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system operating in multiple reaction monitoring (MRM) mode.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the peak area in the buffer chamber to the peak area in the plasma chamber.

Protocol 2: In Vivo Murine PK/PD Infection Model

Causality Check: Why a neutropenic model? By inducing neutropenia, we isolate the bactericidal efficacy of the quinolone from the host's innate immune response[7]. This allows for the precise mathematical determination of the free-drug area under the curve to minimum inhibitory concentration ratio (fAUC/MIC), which is the primary driver of quinolone efficacy[7].

Step-by-Step Methodology:

  • Neutropenia Induction: Administer cyclophosphamide intraperitoneally to specific-pathogen-free mice at 150 mg/kg on day -4 and 100 mg/kg on day -1 prior to infection[7].

  • Inoculum Preparation: Grow the target pathogen (e.g., Klebsiella pneumoniae or Pseudomonas aeruginosa) to log-phase. Adjust the suspension to ~10^7 CFU/mL[7].

  • Infection: Anesthetize the mice and inoculate 50 µL of the bacterial suspension via the intranasal route (for the pneumonia model) or intramuscularly (for the thigh infection model)[7].

  • Fractionated Dosing: Two hours post-infection, administer the quinolone subcutaneously using a fractionated dosing regimen (e.g., q6h or q12h) across a wide dose range (e.g., 0.0156 to 1280 mg/kg/24h) to capture the full dose-response curve[7].

  • PK Sampling: Harvest blood via cardiac puncture at serial time points (0.25, 0.5, 1, 2, 4, 6 hours post-dose). Separate plasma and quantify drug levels via LC-MS/MS to construct the PK profile.

  • PD Endpoint: At 24 hours post-infection, euthanize the animals, harvest the target tissue (lungs or thighs), homogenize, and plate serial dilutions on agar to quantify the residual bacterial burden (log10 CFU)[7].

  • Emax Modeling: Plot the change in log10 CFU against the fAUC/MIC index. Use a sigmoid Emax model to determine the target exposures required for net stasis and a 1-log kill[7].

PKPD_Workflow Inoculum 1. Neutropenic Murine Infection Model Dosing 2. Fractionated Dosing (Subcutaneous) Inoculum->Dosing 2h Post-Infection Sampling 3. Plasma/Tissue Sampling & LC-MS/MS Dosing->Sampling Serial Timepoints Analysis 4. Non-Compartmental PK Analysis Sampling->Analysis Drug Quantification PDTarget 5. fAUC/MIC Correlation (Emax Modeling) Analysis->PDTarget Pharmacodynamic Index

Experimental workflow for in vivo PK/PD target determination of quinolinone derivatives.

Conclusion

The pharmacokinetic evolution of quinolinone derivatives is a direct consequence of rational structural design. While older zwitterionic fluoroquinolones like ciprofloxacin and levofloxacin offer excellent systemic distribution, newer anionic derivatives like delafloxacin overcome the limitations of acidic environments, offering targeted efficacy against resistant pathogens. By employing rigorous, self-validating assays such as equilibrium dialysis and neutropenic murine models, DMPK scientists can accurately translate these structural benefits into predictable clinical outcomes.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, experimental integrity, and environmental stewardship. The compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, experimental integrity, and environmental stewardship. The compound 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, a brominated heterocyclic molecule, requires a dedicated and informed disposal protocol. Its halogenated nature places it in a specific category of chemical waste that must be handled with precision.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond mere procedure to explain the scientific rationale behind each step. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Part 1: Hazard Assessment and Essential Handling

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is critical. While comprehensive toxicological data for 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one may not be extensively published, the presence of the bromo-functional group and its quinolinone core structure necessitates a cautious approach. Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, it must be handled as a potentially hazardous substance.

Personal Protective Equipment (PPE): Adherence to a strict PPE regimen is non-negotiable. All handling and disposal operations must be performed while wearing:

  • Safety Goggles: To provide robust protection against splashes.[3][4]

  • Chemical-Resistant Laboratory Coat: To protect skin and clothing.

  • Nitrile Gloves: To prevent direct dermal contact. Gloves should be inspected before use and removed using the proper technique to avoid contaminating the skin.[5]

Engineering Controls: All transfers and preparations of this compound for disposal should be conducted within a properly functioning chemical fume hood.[3][4][6] This is the primary engineering control to minimize the risk of inhaling aerosolized particles or vapors.

Part 2: The Core Disposal Protocol: Segregation and Containment

The single most important principle in disposing of this compound is waste segregation . As a halogenated organic compound, it must never be mixed with non-halogenated waste streams.[3][7] The co-mingling of halogenated and non-halogenated waste complicates the final disposal process, which often involves high-temperature incineration, and significantly increases disposal costs.[8]

Table 1: Chemical Waste Segregation Protocol

Waste CategoryExamplesRecommended Disposal Container
Halogenated Organic Waste 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, Dichloromethane, ChloroformA designated, clearly labeled, and sealed container specifically for "Halogenated Organic Waste" .[9]
Non-Halogenated Organic Waste Acetone, Ethanol, Hexane, TolueneA separate, designated container for "Non-Halogenated Organic Waste" .
Aqueous Waste Neutralized dilute acid/base solutionsA designated container for non-hazardous aqueous waste, only if permitted by institutional guidelines.
Step-by-Step Experimental Protocol for Waste Preparation
  • Container Selection:

    • Choose a chemically compatible waste container with a secure, leak-proof screw cap. High-density polyethylene (HDPE) or other plastic containers are often preferred to minimize the risk of breakage.[6][10][11]

    • Ensure the container is in good condition and has not been compromised by previous contents.

  • Waste Labeling (Crucial for Compliance):

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[12]

    • The label must include the full, unabbreviated chemical name(s) of all contents. For this compound, write out "6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one ".[13]

    • Indicate the primary hazard characteristics (e.g., Toxic, Irritant).[12]

    • Keep a running log of the approximate quantities or percentages of each component added.

  • Waste Accumulation:

    • Carefully transfer the solid 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one waste into the prepared container.

    • Any contaminated disposables, such as weighing paper or pipette tips, should also be placed in this container.

    • Keep the container securely closed at all times except when actively adding waste.[6][7][10][13] This prevents the release of vapors and protects the integrity of the lab atmosphere.

    • Do not overfill the container. A headspace of at least 10-20% should be left to allow for expansion.[12]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which must be at or near the point of waste generation.[10][12][14]

    • The SAA should provide secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.

    • Ensure the SAA is located away from incompatible materials, such as strong oxidizing agents, acids, or bases.[12][15]

Part 3: Spill and Emergency Management

Accidents can occur, and preparedness is key to mitigating their impact.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a universal chemical binder.[9][15]

    • Carefully sweep or scoop the absorbed material into your designated halogenated waste container.[2][5]

    • Clean the spill area as appropriate and decontaminate any reusable equipment.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's Environmental Health & Safety (EH&S) office or emergency response team immediately.[7]

    • Prevent entry into the affected area.

Part 4: Final Disposal Workflow and Visualization

The final step is to transfer the accumulated waste into the custody of trained professionals. Laboratory personnel do not perform the ultimate disposal; they prepare the waste for collection.

  • Requesting Pickup: Once the waste container is nearly full (approximately 80-90% capacity), or if it has been stored for a duration approaching your institution's limit (often up to 12 months for partially filled containers), you must arrange for its removal.[12][14]

  • Follow Institutional Procedures: Submit a chemical waste pickup request form through your EH&S department.[10][14] Ensure all information on the form matches the container label exactly.

  • Disposal of Empty Containers: An empty container that once held this compound must still be managed as hazardous waste unless it has been properly decontaminated according to institutional guidelines.[14] Do not discard it in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one.

G Disposal Workflow for 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one start_node Waste Generated: 6-Bromo-1,4,4-trimethyl- 3,4-dihydroquinolin-2(1H)-one ppe_node Don Appropriate PPE (Goggles, Lab Coat, Gloves) start_node->ppe_node decision_halogen Is the waste a halogenated organic compound? ppe_node->decision_halogen select_container Select designated 'Halogenated Organic Waste' container. decision_halogen->select_container  Yes   label_container Label container with 'Hazardous Waste' and full chemical names. Note all constituents. select_container->label_container store_saa Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_saa decision_full Container >90% full or pickup required? store_saa->decision_full decision_full->store_saa  No   request_pickup Complete and submit waste pickup request via institutional EH&S. decision_full->request_pickup  Yes   end_node Professional Disposal by Licensed Contractor request_pickup->end_node

Caption: Disposal workflow for 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one.

Conclusion

The responsible disposal of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is a multi-step process governed by the principles of hazard awareness, rigorous segregation, and strict adherence to institutional and regulatory protocols. By classifying this compound as a halogenated organic waste, using correctly labeled and managed containers, and coordinating with your institution's EH&S department, you ensure a safe laboratory environment and maintain full environmental compliance. Trust in these self-validating protocols is the bedrock of a successful and safe research enterprise.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health & Radiation Safety. [Link]

  • Laboratory Waste Management Guidelines. Princeton University, Environmental Health and Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University, Research. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Waste Management. Indian Institute of Science Bangalore, Office of Laboratory Safety, Health & Environment (OLSEH). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]

  • MSDS of 6-Bromo-4-hydroxyquinolin-2(1H)-one. Capot Chemical. [Link]

  • Halogenated Solvents. Washington State University, Environmental Health & Safety. [Link]

  • 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one - Hazard. U.S. Environmental Protection Agency (EPA). [Link]

  • 6-Bromo-3,4-dihydroquinolin-2(1H)-one. PubChem, National Center for Biotechnology Information. [Link]

  • 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one - Chemical Activity Summary. U.S. Environmental Protection Agency (EPA). [Link]

  • 6-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one — Chemical Substance Information. NextSDS. [Link]

  • 2-(4-bromo-3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione - Uses at industrial sites. European Chemicals Agency (ECHA). [Link]

  • The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I. General Considerations. Polish Journal of Environmental Studies. [Link]

  • BROMINE FACT SHEET. North Carolina Department of Health and Human Services. [Link]

  • 6-Bromo-1,2,3,4-tetrahydroquinoline. PubChem, National Center for Biotechnology Information. [Link]

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Handling

A Researcher's Guide to the Safe Handling of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific advancement. The compound 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, a brominated quinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific advancement. The compound 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, a brominated quinolinone derivative, represents a class of molecules with significant potential in medicinal chemistry.[1] However, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, experience-driven information for the safe handling, use, and disposal of this compound, ensuring both personal safety and the integrity of your research.

While specific toxicological data for 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is not extensively available, the precautionary principle dictates that we treat it with a high degree of caution.[2] This is based on the hazard profiles of structurally similar compounds. For instance, the related compound 6-Bromo-3,4-dihydroquinolin-2(1H)-one is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, the following personal protective equipment (PPE) and handling procedures are mandatory.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one. The following table outlines the minimum required PPE.

Protection Level Equipment Purpose and Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when a splash hazard exists.[2]To protect against accidental splashes and airborne particles of the compound, which could cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and closed-toe shoes.[2][4]To prevent skin contact. Brominated organic compounds can cause skin irritation.[3] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4]
Respiratory Protection A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols, or when working outside of a chemical fume hood.[2]To prevent the inhalation of the compound, which may cause respiratory tract irritation.[3]

Step-by-Step Safe Handling Protocol

Adherence to a strict operational workflow is paramount for safety. The following protocol outlines the essential steps for handling 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one from receipt to disposal.

Preparation and Engineering Controls
  • Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials should be available in the laboratory.

Handling and Use
  • Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.[5]

  • Weighing: If possible, weigh the compound in a ventilated balance enclosure. If this is not available, weigh it in the fume hood.

  • Transfers: Use appropriate tools (e.g., spatulas) for transfers to minimize the risk of spills.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling the compound.[6]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4]

  • Compatibility: Store away from strong oxidizing agents.[7]

Disposal
  • Waste Classification: Dispose of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one and any contaminated materials as hazardous waste.

  • Containers: Use clearly labeled, sealed containers for waste.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points in the safe handling of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Storage a Don Appropriate PPE b Prepare Fume Hood a->b c Locate Emergency Equipment b->c d Weigh Compound in Ventilated Enclosure c->d Proceed to Handling e Perform Experiment d->e f Clean Work Area e->f g Segregate Waste f->g Proceed to Disposal h Store Compound Securely g->h

Caption: Safe Handling Workflow Diagram.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Seek medical attention.

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, fostering a safe and productive research environment.

References

  • BenchChem. (n.d.). Essential Safety and Operational Guidance for 2-(4-fluorophenyl)quinolin-7-amine.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • PubChem. (n.d.). 6-Bromo-3,4-dihydroquinolin-2(1H)-one.
  • Chemos GmbH & Co.KG. (2019).
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline.
  • Cleanchem Laboratories. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one - Hazard.
  • Capot Chemical. (2026). MSDS of 6-Bromo-4-hydroxyquinolin-2(1H)-one.
  • CymitQuimica. (n.d.). CAS 3279-90-1: 6-bromo-3,4-dihydroquinolin-2(1H)-one.
  • PubChem. (n.d.). 6-Bromo-1,4-dihydroquinolin-4-one.
  • Echemi. (n.d.). 6-broMo-4-hydroxyquinolin-2(1H)
  • ChemBK. (n.d.). 6-Bromo-4(1H)-quinolinone.
  • Fisher Scientific. (2025). Safety Data Sheet: 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline.

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